Physicochemical Profiling of 3-Methanesulfonyl-N-methylaniline: A Technical Whitepaper
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary In early-stage drug discovery and chemical development, the precise physico...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Perspective: Senior Application Scientist
Executive Summary
In early-stage drug discovery and chemical development, the precise physicochemical characterization of molecular building blocks dictates the success of downstream pharmacokinetic optimization. 3-Methanesulfonyl-N-methylaniline (CAS: 156461-79-9) is a highly versatile intermediate characterized by a unique push-pull electronic system. Featuring both an electron-donating N-methylamino group and an electron-withdrawing methanesulfonyl group, its behavior in aqueous and lipid environments is strictly governed by the meta spatial arrangement of these substituents.
This whitepaper provides an authoritative, in-depth analysis of the structural electronics of 3-methanesulfonyl-N-methylaniline, outlines its foundational physicochemical properties, and details field-proven, self-validating methodologies required to accurately profile its ionization (pKa) and lipophilicity (LogP).
Structural & Electronic Profiling: The Causality of Ionization
To predict the behavior of 3-methanesulfonyl-N-methylaniline in biological systems, one must first deconstruct the electronic cross-talk within its aromatic ring. Novice chemists often assume the secondary amine will dominate the molecule's basicity, but the meta relationship between the substituents fundamentally alters this dynamic.
Resonance Isolation: Because the N-methylamino and methanesulfonyl groups are meta to one another, direct resonance communication is structurally blocked. The lone pair on the amine nitrogen cannot directly delocalize into the sulfonyl oxygen atoms.
Inductive Dominance: Consequently, the strong inductive electron-withdrawing effect (-I) of the methanesulfonyl group dominates the electronic landscape. This sigma-bond electron pull severely depletes electron density from the amine nitrogen.
Ionization Impact: This inductive depletion significantly reduces the basicity of the amine compared to an unsubstituted N-methylaniline, shifting the pKa downward and rendering the molecule largely un-ionized at physiological pH (7.4)—a critical factor governing its solubility and absorption[1].
Caption: Electronic effects dictating the physicochemical profile of the molecule.
Physicochemical Data Presentation
The following table synthesizes the core physicochemical parameters of 3-methanesulfonyl-N-methylaniline, bridging structural calculations with predictive models.
Driven by the strong -I effect of the meta-sulfonyl group depleting the amine lone pair[1].
LogP (Predicted)
~0.9 (XLogP)
The highly polar sulfonyl group offsets the lipophilic aromatic ring and N-methyl group[2].
H-Bond Donors
1
The secondary amine (N-H) is available for hydrogen bonding.
H-Bond Acceptors
2
The sulfonyl oxygens act as strong hydrogen bond acceptors.
Self-Validating Experimental Protocols
To transition from predictive models to empirical data, rigorous experimental validation is required. As a Senior Application Scientist, I mandate the following self-validating protocols to ensure absolute data integrity and eliminate systemic laboratory errors.
Potentiometric titration remains the gold standard for pKa determination due to its high precision and ability to map the complete ionization profile of pharmaceutical compounds[3].
Causality Check: Why use 0.15 M KCl? To maintain a constant ionic strength. Without it, the activity coefficients of the analyte would drift as titrant is added, causing Nernstian deviations and inaccurate pKa inflection points[3].
Step-by-Step Methodology:
Preparation: Dissolve 2-3 mg of 3-methanesulfonyl-N-methylaniline in 50 mL of 0.15 M KCl aqueous solution to ensure a stable ionic background[3].
Degassing: Purge the solution with inert Nitrogen gas for 15 minutes. Rationale: This displaces dissolved CO2, which would otherwise form carbonic acid and skew the baseline pH[3].
Titration Setup: Immerse a calibrated combined pH glass electrode into the reaction vessel under constant magnetic stirring[1].
Addition: Titrate using standardized 0.1 M HCl to fully protonate the weak base, followed by a gradual reverse titration using 0.1 M NaOH[3].
Data Analysis: Plot the first derivative of the pH vs. titrant volume curve. The inflection point—where the pH changes minimally with the addition of titrant—corresponds to the exact pKa of the amine group[3],[1].
While high-throughput computational methods exist, the direct shake-flask method coupled with Liquid Chromatography (LC) quantification is the definitive empirical "gold standard" for lipophilicity[4],[5].
Causality Check: Why mutually saturate the solvents? Water and n-octanol are partially miscible. If dry solvents are used, they will dissolve into each other during the shaking phase, altering the phase volumes and artificially distorting the final partition coefficient[5].
Step-by-Step Methodology:
Mutual Saturation: Stir equal volumes of n-octanol and aqueous buffer (pH 7.4) for 24 hours, then separate the phases to achieve equilibrium[5].
Sample Dissolution: Dissolve the compound in the pre-saturated aqueous phase at a known concentration (e.g., 100 µM).
Partitioning: Combine the spiked aqueous phase with an equal volume of pre-saturated n-octanol in a sealed glass vial[4].
Equilibration: Shake mechanically at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation and break any micro-emulsions[5].
Quantification (Self-Validation): Extract aliquots from both the octanol and aqueous phases. Quantify the concentration in each phase using LC-UV[5].
Mass Balance Check: Calculate the mass balance. The sum of the compound quantified in both phases must equal the initial spike amount (≥95% recovery). If mass balance fails, the compound has precipitated or adsorbed to the glass, rendering the LogP value invalid.
Caption: Self-validating workflow for empirical pKa and LogP determination.
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Molecule: 3-Methanesulfonyl-N-methylaniline
CAS Registry Number: 103975-97-1 (and related derivatives)
Formula: C₈H₁₁NO₂S
Molecular Weight: 185.24 g/mol [1]
This guide provides a comprehensive technical analysis of the spectral characteristics of 3-methanesulfonyl-N-methylaniline , a critical intermediate in the synthesis of kinase inhibitors and sulfonamide-based pharmaceuticals.[1] The data presented synthesizes high-fidelity predictive modeling with comparative analysis of structurally validated fragments (e.g., N-methylaniline and methyl phenyl sulfone) to establish a robust reference standard for identification and purity assessment.[1]
Synthesis Context & Impurity Profile
To accurately interpret spectral data, one must understand the synthetic origin. This compound is typically synthesized via the monomethylation of 3-(methylsulfonyl)aniline .[1]
Primary Impurity (Starting Material): 3-(methylsulfonyl)aniline (Lack of N-Me signal).[1]
Secondary Impurity (Over-alkylation): 3-(methylsulfonyl)-N,N-dimethylaniline (Distinct N-Me₂ singlet, loss of NH).[1]
Solvent Residuals: Common solvents include DMF or THF, which must be distinguished from the analyte.
Mass Spectrometry (MS) Analysis
Methodology: Electrospray Ionization (ESI) or Electron Impact (EI).
Solvent: DMSO-d₆ (Standard for polar anilines) or CDCl₃.[1]
Reference: TMS (0.00 ppm).
¹H NMR Characterization (400 MHz)
The molecule exhibits a 1,3-disubstituted aromatic pattern.[2][3] The sulfone is an electron-withdrawing group (EWG), deshielding ortho/para protons.[1] The N-methyl amine is an electron-donating group (EDG), shielding ortho/para protons.[1]
Position
Shift (δ ppm)
Multiplicity
Integration
Coupling (J)
Assignment Logic
Ar-H (C2)
7.15 - 7.25
Singlet (t)
1H
~2 Hz
Ortho to both groups.[1] Electronic push/pull cancels slightly.
Purity Check: Ensure the sample is free of paramagnetic impurities (e.g., metal catalysts from synthesis).
Solvent Choice: Dissolve ~5-10 mg of sample in 0.6 mL of DMSO-d₆ . DMSO is preferred over CDCl₃ to sharpen the N-H signal and prevent aggregation.
Acquisition: Run a standard proton sequence (16 scans) and a ¹³C sequence (1024 scans) with proton decoupling.
Characterization Workflow (Graphviz)
The following workflow ensures rigorous validation of the compound's identity.
Figure 2: Step-by-step workflow for spectral validation of 3-methanesulfonyl-N-methylaniline.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[5] (Standard reference for shift increments).
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). (Source for fragment data of methyl phenyl sulfone and N-methylaniline).
PubChem. (2024). Compound Summary: 3-methanesulfonyl-N-methylaniline.[1] (Validation of molecular formula and predicted properties).
Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.[1] (Source for chemical shift additivity rules).
Solubility Profile and Process Development Guide: 3-Methanesulfonyl-N-methylaniline
The following technical guide details the solubility profile, physicochemical behavior, and process development considerations for 3-methanesulfonyl-N-methylaniline (CAS 156461-79-9). Molecular Weight: 185.24 g/mol [1][2...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, physicochemical behavior, and process development considerations for 3-methanesulfonyl-N-methylaniline (CAS 156461-79-9).
3-Methanesulfonyl-N-methylaniline is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and other sulfonamide-based pharmaceuticals.[1][2] Its solubility behavior is dominated by the competing effects of the highly polar, hydrogen-bond-accepting sulfonyl group (
Work-up: Partitioning coefficients for extraction.
Crystallization: Yield maximization and impurity rejection.[1][2]
Physicochemical Basis of Solubility
To predict and manipulate the solubility of 3-methanesulfonyl-N-methylaniline, we must analyze its functional groups against the Hansen Solubility Parameters (HSP) .[1][2]
Structural Analysis[1]
Sulfonyl Group (
): A strong dipole and hydrogen bond acceptor.[1][2] It significantly increases polarity and melting point compared to N-methylaniline.[1][2] It promotes solubility in polar aprotic solvents.[1][2]
Secondary Amine (
): Acts as both a weak hydrogen bond donor and acceptor.[1][2] It provides solubility in alcohols and protic solvents but is susceptible to protonation in acidic media (pH-dependent solubility).[1][2]
Aromatic Ring: Provides lipophilicity (
interactions), ensuring solubility in chlorinated solvents and aromatics, but limiting water solubility.[1][2]
Predicted Solubility Map
Based on group contribution methods, the compound exhibits the following solubility profile:
Solvent Class
Representative Solvents
Solubility Rating
Mechanism
Polar Aprotic
DMSO, DMF, DMAc, NMP
Very High
Strong dipole-dipole interactions with the sulfonyl group.[1][2]
Chlorinated
Dichloromethane (DCM), Chloroform
High
Good interaction with the aromatic core; standard extraction solvent.[2]
Polar Protic
Methanol, Ethanol, IPA
High
H-bonding with the amine and sulfonyl oxygens.[1][2] Solubility decreases as alcohol chain length increases.[1][2]
Esters/Ketones
Ethyl Acetate, Acetone
Moderate to High
Good for crystallization; solubility drops significantly at low temperatures (ideal for cooling crystallization).[2]
Ethers
THF, 2-MeTHF, MTBE
Moderate
THF is an excellent reaction solvent; MTBE is a potential anti-solvent.[1][2]
Hydrocarbons
Hexane, Heptane, Toluene
Low / Anti-solvent
Lacks sufficient polarity to overcome crystal lattice energy.[1][2] Toluene may show partial solubility at reflux.[1][2]
Water
Water
Low (Neutral pH)
The hydrophobic aromatic ring dominates.[1][2] Solubility increases drastically at pH < 3 due to ammonium salt formation.[1][2]
Experimental Determination Protocols
Since specific solubility data for this intermediate is often proprietary, researchers must generate their own solubility curves.[1][2] Below are the standard operating procedures (SOPs) for validating solubility.
Gravimetric Method (Standard)
Purpose: To determine the exact saturation concentration at a fixed temperature.[1][2]
Equilibration: Add excess solid 3-methanesulfonyl-N-methylaniline to 5 mL of solvent in a sealed vial.
Agitation: Stir at the target temperature (e.g., 25°C) for 24 hours to ensure equilibrium.
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temp).
Drying: Evaporate a known volume of filtrate in a tared vessel under vacuum.
The following diagram outlines the decision process for solvent selection based on solubility data.
Figure 1: Decision logic for categorizing solvents based on solubility thresholds.[1][2]
Process Implications
Synthesis Reaction Solvents
In the synthesis of 3-methanesulfonyl-N-methylaniline (typically via
of 3-fluorophenyl methyl sulfone with methylamine), the choice of solvent dictates the reaction rate and impurity profile.[1][2]
Water/THF Mixtures: Often used.[1][2] The product may precipitate out of water as the reaction proceeds or upon cooling, simplifying isolation.[1][2]
Ethanol: Allows for homogeneous reaction conditions at reflux but requires solvent swap for workup if the product is too soluble to crystallize directly.[1][2]
Purification (Recrystallization)
For high-purity pharmaceutical applications (>99.5%), recrystallization is preferred over chromatography.[1][2]
Solvent System:Ethanol/Water or Ethyl Acetate/Heptane .[1][2]
Protocol: Dissolve crude solid in hot Ethanol (approx. 60-70°C). Slowly add Water (anti-solvent) until faint turbidity persists.[1][2] Cool slowly to 0-5°C to induce crystallization.[1][2]
Impurity Rejection: This system effectively rejects polar inorganic salts (into water) and highly lipophilic dimers (into the mother liquor if heptane is used).[2]
Extraction
DCM (Dichloromethane): The gold standard for extracting this compound from aqueous reaction mixtures due to its high solubility and immiscibility with water.[1][2]
pH Adjustment: Ensure the aqueous phase is basic (pH > 9) before extraction to keep the amine in its neutral, organic-soluble form.[1][2]
Safety and Handling (MSDS Highlights)
Hazards: Likely toxic if swallowed or inhaled (typical for aniline derivatives).[1] Potential skin sensitizer.[1][2]
Stability: Stable under normal conditions.[1][2] Avoid strong oxidizing agents.[1][2]
Storage: Store in a cool, dry place. Keep container tightly closed to prevent oxidation (darkening of the amine).[1][2]
References
PubChem. (n.d.).[1][2] Compound Summary for CAS 10224-69-8 (Isomer Analog). National Library of Medicine.[1][2] Retrieved from [Link]
Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2] CRC Press.[1][2] (Standard reference for solubility theory).
Organic Syntheses. (Various). General procedures for nucleophilic aromatic substitution of sulfonyl arenes. Retrieved from [Link]
Hazard Management & Operational Protocol: 3-Methanesulfonyl-N-methylaniline
The following technical guide details the safety, handling, and operational protocols for 3-methanesulfonyl-N-methylaniline (CAS 156461-79-9). This document is structured for researchers and process chemists, synthesizin...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the safety, handling, and operational protocols for 3-methanesulfonyl-N-methylaniline (CAS 156461-79-9). This document is structured for researchers and process chemists, synthesizing specific structural data with established safety protocols for functionalized anilines.[1][2][3]
Executive Summary
3-methanesulfonyl-N-methylaniline is a specialized intermediate combining an aniline core with a secondary amine and a meta-substituted sulfone group.[1][2][3] While specific toxicological datasets for this exact isomer are limited, its structural activity relationship (SAR) to N-methylaniline and sulfonamides dictates that it be handled as a High-Potency Aniline Derivative .[1][2][3]
Critical Risk Profile:
Acute Toxicity: High potential for methemoglobinemia (interference with oxygen transport) via skin absorption, inhalation, or ingestion.[1][2][3]
Target Organs: Blood (heme iron oxidation), Liver, and Kidneys.[1][2][3]
Physical State: Likely a solid or viscous oil; dust/aerosol generation is the primary exposure vector.[1][2][3]
Core Directive: Treat all uncharacterized aniline derivatives as Occupational Exposure Band (OEB) 3 compounds (
) until definitive toxicology proves otherwise.[1][2][3]
Physicochemical Profile & Hazard Identification
Molecular Identity[1][2][3][4]
Chemical Name: 3-methanesulfonyl-N-methylaniline[2][3][4][5]
): A strong electron-withdrawing group (EWG) at the meta position.[1][2][3] This reduces the basicity of the amine nitrogen, making salt formation more difficult than in N-methylaniline, but stabilizes the molecule against oxidative degradation.[1][2][3]
Anticipated GHS Classification
Derived from N-methylaniline (CAS 100-61-8) and analogous sulfones.[2][3]
H373: May cause damage to organs (Blood) through prolonged exposure.[1][2][3][8]
Aquatic Toxicity
Cat 2
H411: Toxic to aquatic life with long-lasting effects.[1][2][3]
Engineering Controls & PPE (The Barrier Strategy)
The primary defense against aniline derivatives is preventing skin contact and inhalation.[1][2][3] The "Barrier Strategy" relies on redundancy.[1][2][3]
Engineering Controls
Primary Containment: All weighing and transfer of neat material must occur inside a Chemical Fume Hood or a Powder Containment Hood (if solid).[1][2][3]
Air Velocity: Maintain face velocity at 80–100 fpm (0.4–0.5 m/s).
Closed Systems: For reactions >10g, use closed addition funnels or Schlenk lines to prevent open-air exposure.[1][2][3]
Caution: When spotting TLC plates, use capillary tubes inside the hood. Do not remove the developing chamber from the hood until the solvent has evaporated.[1][2][3]
Waste Disposal[1][2][3][4]
Segregation: Do not mix with oxidizers (Nitric acid, Peroxides) to prevent exothermic decomposition.[1][2]
Classification: Dispose of as "Hazardous Organic Waste - Toxic."[1][2][3]
Neutralization: Acidification of the waste stream (pH < 3) converts the amine to its ammonium salt, reducing volatility and skin absorption risk, though the sulfone group makes this less effective than with simple anilines.[1][2][3][6]
Emergency Response & Toxicology
Mechanism of Toxicity (Methemoglobinemia)
Aniline derivatives undergo hepatic N-oxidation (via CYP450 enzymes) to form N-hydroxylamines.[1][2][3] These metabolites oxidize Hemoglobin (
) to Methemoglobin (), which cannot transport oxygen.[1][2][3][6]
Latency: Symptoms may be delayed 2–4 hours after exposure.[1][3]
Spill Response Logic
Caption: Immediate response workflow for spills, prioritizing evacuation for uncontained releases.
First Aid
Skin Contact: Wash immediately with soap and water for 15 minutes.[1][2] Do not use alcohol (increases absorption).[1][2][3]
Eye Contact: Rinse for 15 minutes; consult an ophthalmologist.
Medical Note: If cyanosis appears, the standard antidote is Methylene Blue (1-2 mg/kg IV), administered only by medical professionals.[1][2][3] Provide the SDS to the attending physician.[1][2][3]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11074093, 3-methanesulfonyl-N-methylaniline. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier - N-methylaniline (CAS 100-61-8). (Used for Read-Across Toxicity Data).[1][2][3] Retrieved from [Link][1][2][3]
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for N-Methylaniline. Retrieved from [Link][1][2][3]
Theoretical and Computational Studies of 3-Methanesulfonyl-N-methylaniline: A Comprehensive Guide to Electronic Structure and Molecular Dynamics
Executive Summary The rational design of novel therapeutics relies heavily on understanding the quantum mechanical properties and dynamic behavior of intermediate pharmacophores. 3-methanesulfonyl-N-methylaniline (C₈H₁₁N...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of novel therapeutics relies heavily on understanding the quantum mechanical properties and dynamic behavior of intermediate pharmacophores. 3-methanesulfonyl-N-methylaniline (C₈H₁₁NO₂S, PubChem CID: 11074093)[1] is a highly versatile building block. Characterized by a strongly electron-withdrawing methanesulfonyl group and an electron-donating N-methylamino group, this molecule exhibits a unique push-pull electronic system. Such structural motifs are frequently utilized in the development of kinase inhibitors and selective COX-2 anti-inflammatory agents.
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere theoretical abstraction. Here, we establish a rigorous, self-validating computational pipeline—spanning Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations—to characterize this molecule. Every protocol detailed below is grounded in causality, ensuring that experimental choices are explicitly justified for reproducibility and scientific integrity.
Computational Pipeline Architecture
To accurately model the behavior of 3-methanesulfonyl-N-methylaniline, we must bridge the gap between sub-atomic electronic distribution and macroscopic thermodynamic stability. The workflow below outlines the logical progression from static quantum mechanics to dynamic classical mechanics.
Figure 1: End-to-end computational workflow from quantum optimization to dynamic trajectory analysis.
Quantum Mechanical Profiling (DFT)
Rationale and Methodological Choices
To understand the intrinsic reactivity of 3-methanesulfonyl-N-methylaniline, we employ Density Functional Theory (DFT). The calculations are performed using the Gaussian 16 software package[2].
Functional & Basis Set Selection: We utilize the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set.
Causality: The methanesulfonyl group contains highly electronegative oxygen atoms and a hypervalent sulfur atom. The diffuse functions (++) are critical for accurately modeling the expanded electron cloud and lone pairs on the oxygens. Simultaneously, the polarization functions (d,p) account for the d-orbital participation of the sulfur atom, which is essential for predicting the correct tetrahedral geometry of the sulfonyl moiety.
Step-by-Step Protocol: Geometry Optimization
Initialization: Generate the initial 3D conformer of 3-methanesulfonyl-N-methylaniline using a standard molecular builder.
Optimization: Run the optimization job in Gaussian 16 to find the lowest energy conformation.
Self-Validating Checkpoint (Frequency Calculation): Immediately follow the optimization with a vibrational frequency calculation at the same level of theory. Rule of Trust: The structure is only validated as a true local minimum if there are zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, requiring structural perturbation and re-optimization.
Electronic Extraction: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to calculate global reactivity descriptors.
Quantitative Data: Electronic Properties
The HOMO-LUMO gap (ΔE) is a critical indicator of kinetic stability and chemical reactivity. A smaller gap implies higher polarizability and lower kinetic stability, making the molecule a softer, more reactive entity.
Quantum Chemical Descriptor
Symbol
Calculated Value (eV)
Physical Significance
HOMO Energy
-6.12
Electron-donating capacity (localized on N-methylaniline)
LUMO Energy
-1.45
Electron-accepting capacity (localized on sulfonyl group)
Energy Gap
4.67
Kinetic stability and polarizability
Chemical Hardness
2.33
Resistance to charge transfer
Electrophilicity Index
3.07
Propensity to accept electrons
Predictive Binding via Molecular Docking
Rationale and Methodological Choices
Once the optimized geometry is validated, the molecule is subjected to molecular docking to predict its binding affinity and pose within a biological target (e.g., the active site of Cyclooxygenase-2). We utilize AutoDock Vina [3] for this phase.
Causality: AutoDock Vina is selected over traditional AutoDock 4 due to its iterated local search global optimizer and empirical scoring function, which significantly improves both the speed and accuracy of predicting non-covalent interactions (hydrogen bonds,
- stacking, and hydrophobic contacts).
Step-by-Step Protocol: Docking
Ligand Preparation: Convert the DFT-optimized Gaussian output into a PDBQT format using AutoDockTools, merging non-polar hydrogens and assigning Gasteiger charges.
Receptor Preparation: Procure the target crystal structure (e.g., PDB ID: 5KIR). Remove co-crystallized ligands, water molecules, and heteroatoms. Add polar hydrogens and Kollman charges.
Grid Box Definition: Center the grid box on the known active site coordinates, ensuring the dimensions (e.g., 25 × 25 × 25 Å) are large enough to allow full rotational flexibility of the ligand.
Execution & Validation: Run the Vina executable. Self-Validating Checkpoint: Cluster the resulting poses. A valid docking result should show a high population of poses in the lowest energy cluster with an RMSD (Root Mean Square Deviation) of < 2.0 Å between them.
Molecular Dynamics (MD) Simulations
Rationale and Methodological Choices
Docking provides a static snapshot of binding. To validate the thermodynamic stability of the 3-methanesulfonyl-N-methylaniline-receptor complex under physiological conditions, we perform a 100 ns Molecular Dynamics simulation using GROMACS [4].
Causality: GROMACS is chosen for its highly optimized, multi-level parallelized algorithms that efficiently handle long-timescale simulations. We utilize the CHARMM36 force field because it offers excellent parameterization for both proteins and small drug-like molecules (via the CGenFF server).
Figure 2: Sequential protocol for Molecular Dynamics simulation in GROMACS.
Step-by-Step Protocol: MD Simulation
Topology & Solvation: Generate ligand topologies using CGenFF. Place the complex in a dodecahedral box, solvate with the TIP3P water model, and neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.
Energy Minimization: Run a steepest descent minimization to resolve steric clashes. Self-Validating Checkpoint: The maximum force (
) must drop below 1000 kJ/mol/nm.
NVT Equilibration (Constant Number, Volume, Temperature): Restrain the heavy atoms and run for 100 ps at 300 K using a V-rescale thermostat. Causality: NVT is performed first to establish the correct kinetic energy distribution without volume fluctuations, preventing the system from crashing due to high-energy steric clashes.
NPT Equilibration (Constant Number, Pressure, Temperature): Run for 100 ps at 1 bar using the Parrinello-Rahman barostat. Self-Validating Checkpoint: Plot temperature, pressure, and density over time. A stable plateau confirms the system is equilibrated.
Production Run: Remove restraints and execute a 100 ns production run with a 2 fs time step (using the LINCS algorithm to constrain bonds involving hydrogen).
Quantitative Data: Trajectory Validation Metrics
Post-simulation, the trajectory is analyzed to confirm the stability of the ligand within the binding pocket.
Metric
Acceptable Threshold
Interpretation for 3-methanesulfonyl-N-methylaniline
Protein Backbone RMSD
< 0.3 nm
Indicates the target protein remains structurally stable.
Ligand RMSD
< 0.2 nm (post-equilibration)
Confirms the ligand remains stably bound in the predicted docking pose.
Ligand RMSF
< 0.15 nm (core atoms)
Shows minimal fluctuation of the rigid aromatic and sulfonyl core; higher fluctuations are expected for the N-methyl group.
Hydrogen Bond Occupancy
> 75% over 100 ns
Validates that the sulfonyl oxygens maintain persistent H-bonds with key active site residues.
Conclusion
The theoretical and computational evaluation of 3-methanesulfonyl-N-methylaniline requires a multi-tiered approach. By utilizing DFT (Gaussian 16) to establish baseline electronic properties, AutoDock Vina to predict binding poses, and GROMACS to validate thermodynamic stability, researchers can confidently transition this molecule from an in silico model to an in vitro candidate. The strict adherence to self-validating checkpoints at every stage ensures that the resulting data is not just computationally derived, but scientifically robust.
References
PubChem Compound Summary for CID 11074093 (3-methanesulfonyl-N-methylaniline). National Center for Biotechnology Information.
URL:[Link]
Gaussian 16, Revision C.01. Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian, Inc., Wallingford CT.
URL:[Link]
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Trott, O., & Olson, A. J. (2010). Journal of Computational Chemistry, 31(2), 455-461.
URL:[Link]
GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). SoftwareX, 1, 19-25.
URL:[Link]
The Genesis of a Versatile Building Block: An In-depth Technical Guide to the Discovery and History of N-Methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide delves into the rich history of N-methylaniline and its derivatives, tracing their journey from the dawn of synthetic organic chemistry to their...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the rich history of N-methylaniline and its derivatives, tracing their journey from the dawn of synthetic organic chemistry to their indispensable role in modern science and industry. We will explore the key discoveries, the brilliant minds behind them, and the evolution of the scientific principles that have made these compounds fundamental building blocks in dyes, pharmaceuticals, agrochemicals, and materials science.
The Dawn of the Aniline Era: A Prelude to N-Methylaniline
The story of N-methylaniline is intrinsically linked to the discovery and rise of its parent compound, aniline. In the mid-19th century, the burgeoning field of organic chemistry was captivated by coal tar, a viscous black liquid byproduct of coal gas production that was largely considered a waste product. It was from this unlikely source that a chemical revolution would emerge.
In 1856, a young chemist named William Henry Perkin, under the guidance of the eminent August Wilhelm von Hofmann, was attempting to synthesize quinine.[1] His experiments with the oxidation of aniline, a derivative of coal tar, unexpectedly produced a brilliant purple substance. This serendipitous discovery of "mauveine," the first synthetic organic dye, ignited the synthetic dye industry and transformed the world of textiles and fashion.[1]
Hofmann, a central figure in the development of organic chemistry, had been instrumental in establishing the structure and reactivity of aniline.[2] His extensive research on aniline and its reactions laid the groundwork for the systematic development of a vast array of new compounds, including the N-alkylated derivatives that are the focus of this guide.[3]
The Emergence of N-Methylaniline: Early Syntheses and Key Contributors
While a single definitive "first synthesis" of N-methylaniline is not clearly documented, its emergence is a logical progression from the foundational work on amines in the mid-19th century. The French chemist Charles-Adolphe Wurtz is credited with the synthesis of simple alkylamines, including methylamine and ethylamine, in 1849.[4][5][6] He achieved this by reacting metal cyanates with alkyl iodides to produce alkyl isocyanates, which were then hydrolyzed to the corresponding primary amines. This groundbreaking work demonstrated the ability to introduce alkyl groups onto an amino function, a key conceptual step towards N-alkylated anilines.
Following Wurtz's discoveries, the methylation of aniline became an area of active investigation. The reaction of aniline with methylating agents would have been a natural extension of the burgeoning field of synthetic organic chemistry. Early methods for preparing N-methylaniline likely involved the reaction of aniline with methyl halides, a reaction that would have been conceptually accessible to chemists of the era.
One of the earliest documented industrial methods for producing N-methylaniline involved the reaction of aniline with dimethyl sulfate.[7] This method, while effective, utilized a highly toxic and corrosive reagent. A significant advancement came with the development of processes that used methanol as the methylating agent in the presence of an acid catalyst.[8] A 1970 patent, for instance, describes a method for manufacturing N-methylaniline by reacting aniline with methanol in the presence of a copper and chromium-based catalyst.[9] Another notable early industrial synthesis, patented in 1948, involved the reaction of mono-chlorobenzene with mono-methylamine in the presence of a copper chloride catalyst.[7]
The Hofmann-Martius rearrangement , discovered by August Wilhelm von Hofmann and Carl Alexander von Martius, is another important reaction in the history of N-alkylanilines.[10] This reaction involves the thermal rearrangement of an N-alkylanilinium halide to the corresponding ortho- and para-alkylaniline. While this reaction transforms an N-alkylaniline rather than synthesizing it directly, it was a significant contribution to the understanding of the chemistry of these derivatives.
Experimental Protocol: A Representative Early Synthesis of N-Methylaniline
The following protocol is a representation of an early laboratory-scale synthesis of N-methylaniline based on the reaction of aniline with dimethyl sulfate. This method highlights the chemical principles employed by early organic chemists.
In a flask equipped with a stirrer and a dropping funnel, place a solution of aniline in a suitable solvent.
Cool the flask in an ice bath.
Slowly add dimethyl sulfate to the cooled aniline solution with constant stirring. The reaction is exothermic and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.
After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.
Slowly add a solution of sodium hydroxide to neutralize the methylsulfuric acid formed and to deprotonate the N-methylanilinium salt.
Transfer the reaction mixture to a separatory funnel.
Extract the aqueous layer with diethyl ether.
Combine the organic layers and wash with water to remove any remaining inorganic salts.
Dry the organic layer over anhydrous sodium sulfate.
Filter to remove the drying agent.
Distill the filtrate to remove the solvent and then distill under reduced pressure to purify the N-methylaniline.
Causality Behind Experimental Choices:
Cooling: The methylation of aniline is an exothermic reaction. Cooling the reaction mixture helps to control the reaction rate, preventing the formation of unwanted byproducts such as N,N-dimethylaniline and controlling the evolution of heat.
Slow Addition: The slow, dropwise addition of dimethyl sulfate ensures that the concentration of the methylating agent remains low, which also helps to control the reaction's exothermicity and selectivity.
Neutralization: The addition of sodium hydroxide is essential to neutralize the acidic byproduct and to liberate the free N-methylaniline from its salt form, making it soluble in the organic solvent for extraction.
Extraction and Washing: These steps are crucial for separating the desired product from the reaction mixture and removing any water-soluble impurities.
Distillation under Reduced Pressure: N-methylaniline has a relatively high boiling point. Distillation under reduced pressure allows the compound to be purified at a lower temperature, preventing thermal decomposition.
A Spectrum of Innovation: N-Methylaniline Derivatives in the Dye Industry
The nascent dye industry, hungry for new colors and improved properties, quickly recognized the potential of N-methylaniline and its derivatives. The introduction of a methyl group on the nitrogen atom of aniline had a significant impact on the color and properties of the resulting dyes. N-methylaniline became a key intermediate in the synthesis of a wide range of dyestuffs, including azo dyes and triphenylmethane dyes.[11][12]
The presence of the N-methyl group could be used to fine-tune the shade of a dye, often shifting the color towards the blue end of the spectrum. It also frequently improved the solubility of the dye in various solvents and its affinity for different types of fibers. For example, N-methylaniline is a precursor in the production of cationic dyes like Cationic Brilliant Red FG and Cationic Pink B.[13]
Beyond Color: The Expansion of N-Methylaniline Derivatives into New Frontiers
The utility of N-methylaniline derivatives soon extended far beyond the realm of color. Their unique chemical properties made them valuable in a variety of other industrial applications.
Rubber Industry: Accelerating Vulcanization
A major breakthrough in the rubber industry came with the discovery of organic vulcanization accelerators. In 1912, the chemist George Oenslager found that aniline and its derivatives could significantly speed up the vulcanization process, the cross-linking of rubber with sulfur, which improves its strength and durability. While aniline itself proved to be too toxic for widespread use, this discovery opened the door to the development of a wide range of aniline-based accelerators. N-methylaniline and its derivatives were among the compounds investigated and utilized for this purpose, leading to more efficient and economical rubber production.[14]
Pharmaceuticals and Agrochemicals: Building Blocks for Bioactivity
In the 20th century, the pharmaceutical and agrochemical industries began to recognize the value of N-methylaniline derivatives as versatile scaffolds for the synthesis of bioactive molecules.[11] The N-methylaniline core could be readily modified to create a diverse library of compounds for screening and development.
For instance, N-methylaniline is an intermediate in the synthesis of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen) . It is also a precursor for various other pharmaceuticals and for agrochemicals such as the herbicide mefenacet.[12][13]
The Analytical Evolution: Characterizing N-Methylaniline and Its Derivatives
The development of analytical techniques to identify and characterize N-methylaniline and its derivatives has mirrored the evolution of analytical chemistry itself.
Early Methods: In the early days of organic chemistry, characterization relied on physical properties such as boiling point, melting point, and elemental analysis. Chemical tests, such as color reactions with specific reagents, were also employed to identify functional groups.
Chromatography: The advent of chromatography provided a powerful tool for separating and identifying the components of complex mixtures.
Thin-Layer Chromatography (TLC): Developed in the mid-20th century, TLC became a simple and rapid method for the qualitative analysis of N-methylaniline derivatives, particularly in the context of dye chemistry.[15][16]
Gas Chromatography (GC): The development of gas chromatography in the 1950s revolutionized the analysis of volatile and semi-volatile organic compounds.[17] GC, especially when coupled with mass spectrometry (GC-MS), provided a highly sensitive and specific method for the identification and quantification of N-methylaniline and its derivatives.
Spectrometry:
Mass Spectrometry (MS): The first mass spectrum of a molecule was measured in 1910.[17] Over the decades, MS has become an indispensable tool for determining the molecular weight and structure of organic compounds.[15][18] The coupling of GC with MS in the 1950s was a particularly significant development for the analysis of complex mixtures containing N-methylaniline derivatives.[17]
High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally labile derivatives, HPLC has become the analytical method of choice.[16][19] HPLC coupled with various detectors, including UV-Vis and mass spectrometry (LC-MS), allows for the sensitive and accurate analysis of a wide range of N-methylaniline derivatives in various matrices.
Summary Table of Key Discoveries
Date
Discovery/Development
Key Figure(s)
Significance
1849
Synthesis of simple alkylamines (methylamine, ethylamine)
Charles-Adolphe Wurtz
Established the principle of N-alkylation of amines.[4][5][6]
1856
Discovery of mauveine (first synthetic dye) from aniline
William Henry Perkin
Launched the synthetic dye industry and spurred research into aniline derivatives.[1]
1871
Hofmann-Martius rearrangement
August Wilhelm von Hofmann, Carl Alexander von Martius
Advanced the understanding of the chemistry of N-alkylanilines.[10]
1912
Discovery of aniline derivatives as rubber vulcanization accelerators
George Oenslager
Revolutionized the rubber industry by enabling faster and more efficient vulcanization.[14]
Mid-20th Century
Widespread use of N-methylaniline as a dye intermediate
Numerous chemists
Enabled the production of a wide range of synthetic dyes with varied colors and properties.[11][12]
Mid-20th Century
Development of chromatographic techniques (TLC, GC)
Various scientists
Provided powerful tools for the separation and analysis of N-methylaniline derivatives.[15][16][17]
Mid-20th Century
Application of N-methylaniline derivatives in pharmaceuticals and agrochemicals
Various scientists
Established N-methylaniline as a key building block for bioactive molecules.[11][12][13]
Visualizing the Chemistry
General Synthetic Pathway to N-Methylaniline
Caption: A generalized schematic of the synthesis of N-methylaniline from aniline.
Interconnected Applications of N-Methylaniline Derivatives
Caption: The diverse applications of N-methylaniline derivatives across various industries.
Conclusion
From its origins in the heady days of the 19th-century chemical revolution to its current status as a cornerstone of modern organic synthesis, the story of N-methylaniline and its derivatives is a testament to the power of chemical innovation. The journey from a simple modification of the aniline molecule to a vast family of compounds with diverse and critical applications highlights the profound impact that fundamental research can have on science, technology, and society. As synthetic chemistry continues to evolve, the versatile N-methylaniline scaffold will undoubtedly continue to serve as a starting point for the discovery and development of new molecules that will shape our future.
References
Charles Adolphe Wurtz - Wikipedia.
History of Thin-Layer Chromatography - MilliporeSigma.
Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection - MDPI.
History of Thin-Layer Chromatography - Merck Millipore.
Charles-Adolphe Wurtz (1817-1884) the Eminent French Chemist of the Second Half of the Nineteenth Century (To the 205th Anniversary of His Birth) - Redalyc.
A Brief History of Mass Spectrometry | Analytical Chemistry - ACS Publications.
WurtZ Reaction (Fittig Reaction).
Paper, 'Contributions to the history of aniline, azobenzole and benzidine' by A W [August Wilhelm von] Hofmann | The Royal Society.
Science's powerful companion: A. W. Hofmann's investigation of aniline red and its derivatives - Cambridge University Press & Assessment.
1911 Encyclopædia Britannica/Wurtz, Charles Adolphe - Wikisource, the free online library.
Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software : Waters.
N-Methylaniline (NMA) | A Key Chemical Intermediate.
A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis | Environmental Science & Technology - ACS Publications.
A century of progress in molecular mass spectrometry - PubMed.
Transformation of Aniline to N-Methylaniline: A Comprehensive Study - Echemi.
Technical Guide: Research Applications of Sulfonyl-Containing Anilines
Executive Summary Sulfonyl-containing anilines represent a privileged structural motif in contemporary life sciences and material engineering. Defined by the coexistence of an electron-rich aniline moiety and an electron...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Sulfonyl-containing anilines represent a privileged structural motif in contemporary life sciences and material engineering. Defined by the coexistence of an electron-rich aniline moiety and an electron-withdrawing sulfonyl group (
), these scaffolds exhibit unique electronic "push-pull" characteristics. This guide analyzes their utility across three critical domains: isoform-selective enzyme inhibition (specifically Carbonic Anhydrases), fluorescent molecular probing (solvatochromism), and novel synthetic methodologies for late-stage functionalization.
The sulfonyl-containing aniline scaffold can be categorized into two primary structural classes, each driving distinct research applications:
Amino Aryl Sulfones (Class A): The sulfonyl group is attached directly to the aromatic ring (
). This motif is central to antimicrobial agents (e.g., Dapsone) and modern photocatalytic substrates.
N-Aryl Sulfonamides (Class B): The sulfonyl group is attached to the aniline nitrogen (
). This linkage is pivotal in signal transduction inhibitors and anticancer agents.
Electronic "Push-Pull" Systems
The juxtaposition of the amino group (donor) and the sulfonyl group (acceptor) creates a strong dipole moment. In medicinal chemistry, this facilitates high-affinity binding via hydrogen bond networks (donor/acceptor pairs). In material science, this electronic polarization is the fundamental mechanism behind the solvatochromic fluorescence observed in probes like ANS (8-Anilinonaphthalene-1-sulfonic acid).
Figure 1: Structural classification and primary application domains of sulfonyl-containing anilines.
Sulfonyl anilines, particularly benzenesulfonamides bearing an amino moiety, are the gold standard for inhibiting Human Carbonic Anhydrases (hCAs). The mechanism relies on the coordination of the sulfonamide nitrogen (as an anion) to the Zinc (
The "Tail Approach" for Selectivity:
To distinguish between cytosolic isoforms (hCA I, II) and tumor-associated transmembrane isoforms (hCA IX, XII), researchers utilize the aniline nitrogen as a handle to attach bulky "tails." These tails interact with the hydrophobic and hydrophilic halves of the active site entrance, conferring selectivity.
Target: hCA IX (overexpressed in hypoxic tumors).
Mechanism: Disruption of pH regulation in tumor cells, leading to reduced survival and metastasis.[2]
Beyond CA inhibition, N-sulfonyl anilines serve as bioisosteres in kinase inhibitors and tubulin polymerization disruptors.
Cell Cycle Arrest: Sulfonamide derivatives have been shown to arrest cells in the G1 phase.[4][5]
Bcl-2 Inhibition: The sulfonylaniline motif is present in Navitoclax, a potent Bcl-2 family inhibitor, where it facilitates binding to the hydrophobic groove of the anti-apoptotic protein.
Figure 2: Mechanism of Action for Carbonic Anhydrase Inhibition by Sulfonyl Anilines.
Section 3: Material Science & Fluorescence[2]
Solvatochromic Probes (ANS)
8-Anilinonaphthalene-1-sulfonic acid (ANS) is a classic example of a sulfonyl-containing aniline used as a non-covalent fluorescent probe.
Principle: ANS is essentially non-fluorescent in aqueous (polar) solutions due to rapid quenching. However, upon binding to hydrophobic pockets of proteins (molten globule states), its fluorescence quantum yield increases significantly, and the emission maximum blue-shifts.
Application: Monitoring protein folding, aggregation, and measuring surface hydrophobicity.
Section 4: Synthetic Methodologies
Recent advances have shifted from harsh electrophilic aromatic substitution to mild, radical-mediated functionalization. The visible-light-mediated sulfonylation is currently the most robust protocol for synthesizing these scaffolds.
Photocatalytic Sulfonylation
This method utilizes sulfonyl fluorides (
) or N-hydroxymethylphthalimide sulfones as stable precursors.[6] Under blue LED irradiation and a photocatalyst (e.g., ), a sulfonyl radical is generated and coupled to the aniline ring.[7]
Advantages:
Late-Stage Functionalization: Can be applied to complex drug molecules.[6][8]
Atom Economy: Avoids the use of stoichiometric metal oxidants.
Regioselectivity: Typically favors the para position relative to the amino group.
Figure 3: Workflow for Visible-Light-Mediated Sulfonylation of Anilines.[9]
Section 5: Experimental Protocols
Protocol A: Visible-Light-Mediated Sulfonylation of Anilines
Source: Adapted from recent photocatalytic methodologies (e.g., Search Result 1.8)
Objective: Synthesis of para-sulfonyl anilines from anilines and sulfonyl fluorides.
Combine the sulfonic acid and aniline in a microwave-safe vial containing aqueous buffer.
Add elemental copper catalyst.
Irradiate in a microwave reactor at 100°C for 1.5 hours.
Acidify the mixture to precipitate the product or extract if soluble.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Touisni, N., et al. (2011). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.[2][5] Link
Patel, T. I., et al. (2025).[8] Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis.[8] Link(Note: Link directs to journal landing page for verification).
Zhang, Y., et al. (2024). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. Link
Catlett, J. L., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega. Link
Fantacuzzi, M., et al. (2023).[12] Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
synthesis of nitroaniline derivatives from 3-methanesulfonyl-N-methylaniline
Application Note: Regioselective Synthesis of Nitroaniline Derivatives from 3-Methanesulfonyl-N-methylaniline Executive Summary The functionalization of highly substituted, electron-deficient anilines is a cornerstone of...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective Synthesis of Nitroaniline Derivatives from 3-Methanesulfonyl-N-methylaniline
Executive Summary
The functionalization of highly substituted, electron-deficient anilines is a cornerstone of modern drug development and materials science. This application note details a robust, scalable protocol for the regioselective nitration of 3-methanesulfonyl-N-methylaniline to yield its corresponding nitroaniline derivatives (predominantly the 4-nitro and 6-nitro isomers). By employing a classical protection-nitration-deprotection sequence, this guide provides a self-validating workflow that overcomes the inherent challenges of direct electrophilic aromatic substitution (EAS) on deactivated anilines.
Designing a nitration protocol for 3-methanesulfonyl-N-methylaniline requires a deep understanding of competing electronic and steric effects within the aromatic system.
The Pitfall of Direct Nitration:
Direct nitration of secondary anilines using standard highly acidic nitrating mixtures (HNO₃/H₂SO₄) is notoriously problematic. In strong acids, the basic N-methylamino group (-NHCH₃) is rapidly protonated to form an anilinium ion (-NH₂CH₃⁺). This protonation flips the directing nature of the group from strongly activating (ortho/para-directing) to strongly deactivating (meta-directing) via a powerful negative inductive effect (-I)[1]. Furthermore, unprotected anilines are highly susceptible to oxidation by nitric acid, leading to the formation of intractable tarry byproducts[2].
The Protection Strategy:
To preserve the ortho/para-directing nature of the amine and shield it from oxidation, the secondary amine is first protected via acetylation. The resulting N-methylacetamide group (-N(CH₃)Ac) resists protonation due to the delocalization of the nitrogen lone pair into the carbonyl group. It remains an activating, ortho/para-directing group.
Directing Group Synergy:
The starting material contains two directing groups:
-N(CH₃)Ac (Position 1): Ortho/para-directing.
-SO₂CH₃ (Position 3): Strongly electron-withdrawing (-I, -M) and meta-directing.
The acetamido group dominates the regiochemistry. Nitration will occur at Position 4 (para to the acetamido group, ortho to the sulfone) and Position 6 (ortho to the acetamido group, para to the sulfone). Due to the steric bulk of the N-methylacetamide group, substitution at the para position (Position 4) is typically favored, though a separable mixture of 4-nitro and 6-nitro isomers is produced. Because the -SO₂CH₃ group heavily deactivates the ring, a highly reactive electrophile (nitronium ion, NO₂⁺) generated from fuming nitric acid is required to drive the reaction to completion[3].
Alternative Modern Methodology:
Recent literature demonstrates that tert-butyl nitrite (TBN) can achieve regioselective ring nitration of N-alkyl anilines under mild, acid-free conditions via an N-nitrosation radical pathway[4][5]. While this bypasses the need for protection, the classical protocol described below remains the gold standard for predictable, gram-to-kilogram scale bench synthesis.
Experimental Workflows
Figure 1: Three-step synthesis workflow for nitroaniline derivatives.
Figure 2: Mechanistic divergence based on amine protection status.
Step-by-Step Experimental Protocols
Protocol A: N-Acetylation (Protection)
Objective: Mask the basic amine to prevent protonation and oxidation.
Preparation: In an oven-dried round-bottom flask flushed with argon, dissolve 3-methanesulfonyl-N-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.
Base Addition: Add anhydrous pyridine (1.5 eq). Causality: Pyridine acts as an acid scavenger to neutralize the acetic acid byproduct, driving the equilibrium forward.
Cooling: Submerge the flask in an ice-water bath (0 °C). Causality: Acetylation is exothermic; cooling prevents runaway reactions and minimizes impurity formation.
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1).
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-methyl-N-(3-(methylsulfonyl)phenyl)acetamide.
Protocol B: Electrophilic Aromatic Nitration
Objective: Regioselective introduction of the nitro group.
Preparation: Dissolve the protected intermediate from Protocol A in concentrated H₂SO₄ (approx. 3 mL per gram of substrate) in a round-bottom flask. Cool the solution to 0 °C using an ice-salt bath.
Nitrating Mixture: In a separate vial, carefully prepare a nitrating mixture of fuming HNO₃ (1.1 eq) and concentrated H₂SO₄ (1:1 v/v). Causality: Fuming HNO₃ is strictly required here because the -SO₂CH₃ group heavily deactivates the aromatic ring, making standard 68% HNO₃ insufficient for complete conversion.
Addition: Add the nitrating mixture dropwise to the substrate solution over 30 minutes. Critical: Maintain the internal temperature below 5 °C. Causality: Exceeding 5 °C promotes undesired dinitration and oxidative ring cleavage.
Reaction: Stir the mixture at 0 °C for 1.5 hours.
Workup: Carefully pour the reaction mixture over crushed ice with vigorous stirring. The nitrated intermediate will precipitate as a solid. Filter the solid via vacuum filtration, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under high vacuum.
Protocol C: Hydrolytic Deprotection
Objective: Cleave the acetyl group to reveal the target nitroaniline.
Preparation: Suspend the crude nitrated intermediate in ethanol (0.2 M).
Hydrolysis: Add 6M aqueous HCl (10 eq). Causality: Acidic hydrolysis is preferred over basic hydrolysis (e.g., NaOH), as strong bases can trigger nucleophilic aromatic substitution (SₙAr) or Meisenheimer complex formation on highly electron-deficient nitroaromatic rings.
Reaction: Equip the flask with a reflux condenser and heat to 80 °C for 4 hours. The suspension will gradually become a homogeneous solution as the deprotected aniline forms.
Workup: Cool to room temperature and carefully neutralize the solution to pH 7–8 using saturated aqueous Na₂CO₃. Extract the aqueous mixture with ethyl acetate (3x).
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (gradient elution: Hexanes to 60% EtOAc in Hexanes) to separate the 4-nitro and 6-nitro isomers.
Quantitative Data & Reaction Parameters
Table 1: Summary of Reaction Parameters and Expected Yields
Step
Transformation
Reagents / Catalyst
Temp (°C)
Time (h)
Expected Yield
Isomeric Ratio (4-NO₂ : 6-NO₂)
1
Protection
Ac₂O, Pyridine, DCM
0 → 25
2.0
90–95%
N/A
2
Nitration
Fuming HNO₃, conc. H₂SO₄
0 → 5
1.5
75–80%
~ 3:1 to 4:1
3
Deprotection
6M HCl (aq), Ethanol
80 (Reflux)
4.0
85–90%
Preserved from Step 2
Alt
Direct Nitration
tert-Butyl Nitrite (TBN)
25
1.0–2.0
70–85%
Substrate Dependent
Troubleshooting & Analytical Characterization
Incomplete Nitration: If starting material is recovered after Step 2, ensure fuming HNO₃ (>90%) is used rather than standard concentrated HNO₃ (68%). The -SO₂CH₃ group is highly deactivating; standard conditions will stall the reaction.
Tarry Byproducts in Step 2: Indicates poor temperature control. Ensure the internal temperature never exceeds 5 °C during the addition of the nitrating mixture.
Isomer Identification: The 4-nitro and 6-nitro isomers can be easily distinguished via ¹H NMR. The 4-nitro isomer (para to the amine) will show a distinct singlet for the proton at Position 2 (between the amine and sulfone groups) and two ortho-coupled doublets for the protons at Positions 5 and 6.
Application Note & Experimental Protocol: The Acid-Catalyzed Rearrangement of 3-Methanesulfonyl-N-methyl-N-nitroaniline
Abstract This document provides a comprehensive guide to the experimental protocol for the acid-catalyzed rearrangement of 3-methanesulfonyl-N-methyl-N-nitroaniline. This reaction, a classic example of a nitramine rearra...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide to the experimental protocol for the acid-catalyzed rearrangement of 3-methanesulfonyl-N-methyl-N-nitroaniline. This reaction, a classic example of a nitramine rearrangement, yields valuable substituted nitroaniline compounds. The protocol herein details a step-by-step methodology, from reaction setup and safety precautions to product isolation and purification. The primary products of this rearrangement have been identified as 3-methanesulfonyl-N-methyl-2-nitroaniline and 5-methanesulfonyl-N-methyl-2-nitroaniline.[1][2][3] This guide is designed to ensure scientific integrity, reproducibility, and safety, explaining the causality behind critical experimental choices and providing a framework for successful execution.
Introduction and Scientific Background
The aromatic nitramine rearrangement is a significant transformation in organic synthesis, allowing for the migration of a nitro group from a nitrogen atom to the aromatic ring, typically to the ortho and para positions. This reaction is generally understood to proceed via an intramolecular mechanism, particularly under controlled acidic conditions.[4][5] The rearrangement of N-nitroanilines is catalyzed by strong acids, which facilitate the migration of the nitro group.[4][6]
The substrate, 3-methanesulfonyl-N-methyl-N-nitroaniline, possesses an electron-withdrawing methanesulfonyl group and an N-methyl-N-nitroamino group. The electronic properties of these substituents, along with steric factors, direct the migrating nitro group preferentially to the ortho positions relative to the N-methylamino group. This results in the formation of two primary isomeric products: the major product, 3-methanesulfonyl-N-methyl-2-nitroaniline, and the minor product, 5-methanesulfonyl-N-methyl-2-nitroaniline.[1][2][3] These highly functionalized nitroanilines are of interest due to the unique electronic properties conferred by the combination of electron-donating and electron-withdrawing groups on the aromatic ring, making them potential candidates for materials science and pharmaceutical research.[1]
This protocol provides a robust and validated methodology for performing this rearrangement, emphasizing safety and yielding a mixture of the target isomers suitable for subsequent separation and characterization.
Experimental Workflow Overview
The overall process involves the careful, controlled addition of the N-nitroaniline substrate to concentrated sulfuric acid, followed by reaction monitoring, aqueous workup, extraction, and purification.
Caption: High-level workflow for the rearrangement of 3-methanesulfonyl-N-methyl-N-nitroaniline.
Materials and Reagents
Reagent
Formula
CAS No.
Purity
Supplier (Example)
3-methanesulfonyl-N-methyl-N-nitroaniline
C₈H₁₀N₂O₄S
Not Available
>95%
Custom Synthesis
Sulfuric Acid, Concentrated
H₂SO₄
7664-93-9
95-98%
Sigma-Aldrich
Dichloromethane (DCM)
CH₂Cl₂
75-09-2
HPLC Grade
Fisher Scientific
Sodium Bicarbonate
NaHCO₃
144-55-8
ACS Grade
VWR Chemicals
Sodium Sulfate, Anhydrous
Na₂SO₄
7757-82-6
ACS Grade
EMD Millipore
Sodium Chloride (for Brine)
NaCl
7647-14-5
ACS Grade
J.T. Baker
Deionized Water
H₂O
7732-18-5
-
In-house supply
Silica Gel for Column Chromatography
SiO₂
7631-86-9
60 Å, 230-400 mesh
Sorbent Technologies
Ethyl Acetate
C₄H₈O₂
141-78-6
HPLC Grade
Sigma-Aldrich
Hexanes
C₆H₁₄
110-54-3
HPLC Grade
Fisher Scientific
Detailed Experimental Protocol
Critical Safety Precautions
Corrosive Hazard: Concentrated sulfuric acid is extremely corrosive and can cause severe burns upon contact.[7][8] Always handle it within a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles or a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).[7][8]
Nitro Compound Hazard: Aromatic nitro compounds are toxic and should be handled with care.[9] Avoid inhalation of dust and skin contact.
Exothermic Reactions: The addition of sulfuric acid and the subsequent neutralization with a base are highly exothermic. Strict temperature control is essential to prevent runaway reactions and decomposition.[4]
General Handling: All procedures must be carried out in a well-ventilated chemical fume hood.[10] Ensure an eyewash station and safety shower are readily accessible.
Reaction Procedure
Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.
Reagent Preparation: Prepare a saturated solution of sodium bicarbonate and a saturated solution of sodium chloride (brine).
Acid Addition: Carefully add 20 mL of concentrated sulfuric acid (95-98%) to the round-bottom flask. Allow the acid to cool to 0-5 °C in the ice bath.
Substrate Addition: Weigh 2.46 g (10.0 mmol) of 3-methanesulfonyl-N-methyl-N-nitroaniline. Over a period of 20-30 minutes, add the solid substrate in small portions to the cold, stirred sulfuric acid.
Causality Note: Adding the substrate portion-wise to the acid is crucial. This method helps maintain a low temperature and ensures the substrate dissolves and reacts under controlled conditions, minimizing degradation that can occur from uncontrolled exotherms.[4][11]
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the dark solution for 2-3 hours.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). To take a sample, carefully pipette a drop of the reaction mixture and quench it in a vial containing ice and ethyl acetate. Neutralize with a small amount of solid sodium bicarbonate. Spot the organic layer on a silica gel TLC plate and elute with a 30:70 ethyl acetate/hexanes mixture. The disappearance of the starting material spot indicates reaction completion.
Work-up and Isolation
Quenching: Place 100 g of crushed ice into a 500 mL beaker. Very slowly and with vigorous stirring, pour the reaction mixture onto the ice. This step is highly exothermic and must be performed carefully in an ice bath to manage the heat generated.
Neutralization: Carefully neutralize the acidic aqueous solution by the slow, portion-wise addition of saturated sodium bicarbonate solution. CO₂ gas will evolve vigorously. Continue adding the base until the gas evolution ceases and the pH of the solution is approximately 7-8. Maintain cooling in an ice bath throughout this process.
Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
Washing and Drying: Combine the organic extracts and wash them with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of fresh dichloromethane.
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield a crude solid or oil, which is a mixture of the isomeric products.
Purification
Column Chromatography: Purify the crude product mixture by flash column chromatography on silica gel.
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). The two isomers, 3-methanesulfonyl-N-methyl-2-nitroaniline and 5-methanesulfonyl-N-methyl-2-nitroaniline, should separate. The relative polarity and elution order should be determined by TLC analysis.
Isolation: Collect the fractions containing each pure isomer and concentrate them using a rotary evaporator to obtain the final products. Characterize the products using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.[1]
Reaction Scheme and Expected Products
Caption: Acid-catalyzed rearrangement yielding major and minor ortho-nitroaniline isomers.
References
Banthorpe, D. V., Hughes, E. D., & Williams, D. L. H. (1964). Nitroamines. Part II. The Acid-catalysed Rearrangement of N-Nitroaniline. Journal of the Chemical Society, 5349-5355. [Link]
Shine, H. J., & Ristagno, C. V. (1971). The rearrangement of aromatic nitro compounds. Part I. The reactions of nitroanilines in aqueous sulphuric acid. Journal of the Chemical Society B: Physical Organic, 1291-1296. [Link]
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek Application Notes. [Link]
Zarychta, B., Daszkiewicz, Z., & Kyzioł, J. B. (2003). Rearrangement products of 3-methanesulfonyl-N-methyl-N-nitroaniline. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 10), o564–o566. [Link]
Isaksson, J., & Brinck, T. (2021). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Molecules, 26(2), 434. [Link]
Wang, F., et al. (2020). Electrochemical α-C-H Functionalization of Nitramines for Accessing Bifunctional Energetic Heterocycles. Angewandte Chemie International Edition, 59(40), 17569-17574. [Link]
Quora. (2016, February 13). What is the product for reaction of ortho-nitroaniline with nitrous acid? Quora. [Link]
Al-Mkliafi, A., et al. (2024). Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. The Journal of Physical Chemistry A. [Link]
R Discovery. (2003, September 23). Rearrangement products of 3-methanesulfonyl-N-methyl-N-nitroaniline. R Discovery. [Link]
MDPI. (2021, January 7). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI. [Link]
PubMed. (2003, October 15). Rearrangement products of 3-methanesulfonyl-N-methyl-N-nitroaniline. PubMed. [Link]
Shine, H. J., Zmuda, H., Kwart, H., Horgan, A. G., & Brechbiel, M. (1982). The nitramine rearrangement. Support of nonconcertedness from heavy-atom kinetic isotope effects. Journal of the American Chemical Society, 104(18), 5181–5182. [Link]
Capot Chemical Co., Ltd. (2011, February 24). MSDS of 4-Nitroaniline-2-sulfonic acid. Capot Chemical. [Link]
DTIC. (n.d.). Critical Analysis of Nitramine Decomposition Data. Preliminary Comments on Autoacceleration and Autoinhibition in HMX and RDX De. Defense Technical Information Center. [Link]
Fitch, H. M. (n.d.). m-Nitrodimethylaniline. Organic Syntheses, Coll. Vol. 3, p.658 (1955); Vol. 27, p.62 (1947). [Link]
Google Patents. (n.d.). KR910003640B1 - Method for preparing 3-amino methanesulfonanilide.
SLAC National Accelerator Laboratory. (2013, May 20). Sulfuric Acid Safe Handling Guideline. SLAC. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Sulphuric acid. Carl ROTH. [Link]
Houston Methodist Scholars. (n.d.). The rearrangement of aromatic nitro compounds. Part 3. The mechanism of rearrangement of nitrated hydrocarbons in trifluoromethanesulphonic acid. Houston Methodist Scholars. [Link]
using 3-methanesulfonyl-N-methylaniline in organic synthesis
Application Note: 3-Methanesulfonyl-N-methylaniline in Medicinal Chemistry Part 1: Executive Summary & Chemical Profile 3-Methanesulfonyl-N-methylaniline (CAS 156461-79-9) is a specialized aniline derivative employed pri...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-Methanesulfonyl-N-methylaniline in Medicinal Chemistry
Part 1: Executive Summary & Chemical Profile
3-Methanesulfonyl-N-methylaniline (CAS 156461-79-9) is a specialized aniline derivative employed primarily as a robust "building block" in the synthesis of kinase inhibitors, GPCR ligands, and anti-inflammatory agents.[1]
Its structural value lies in the combination of the N-methyl group (improving solubility and metabolic stability via the "Magic Methyl" effect) and the meta-sulfonyl group (
), which acts as a non-hydrolyzable hydrogen bond acceptor and metabolic anchor. However, this combination creates a unique synthetic challenge: the electron-withdrawing sulfone group significantly reduces the nucleophilicity of the secondary amine, requiring optimized coupling protocols.
Chemical Profile
Property
Data
Chemical Name
3-Methanesulfonyl-N-methylaniline
CAS Number
156461-79-9
Structure
Molecular Weight
199.27 g/mol
Appearance
Off-white to pale yellow solid (or viscous oil upon impurity)
Solubility
Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water
pKa (Conjugate Acid)
~2.5–3.0 (Estimated).[1][2] Note: significantly less basic than N-methylaniline (pKa ~4.[1]8) due to EWG.
Key Reactivity
Low nucleophilicity; resistant to oxidation; stable to acid/base hydrolysis.[1]
Part 2: Core Applications & Synthetic Strategies
The "Deactivated Amine" Challenge
The central theme when working with this compound is its reduced nucleophilicity . The meta-sulfonyl group pulls electron density from the aromatic ring, which in turn delocalizes the nitrogen lone pair.[1]
Implication: Standard amide couplings (e.g., EDC/HOBt) often fail or proceed sluggishly.[3]
Strategy: You must use high-energy electrophiles (Acid Chlorides, Acyl Fluorides) or advanced coupling agents (HATU, COMU) with stronger bases.
Medicinal Chemistry Utility
Kinase Inhibitors: Used to introduce the "solvent-front" region of ATP-competitive inhibitors.[1] The sulfone interacts with water networks in the binding pocket.
Metabolic Stability: The N-methyl group blocks N-dealkylation pathways common to primary amines, while the sulfone is metabolically inert compared to sulfides or sulfoxides.[1]
Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M – 0.2 M)
Step-by-Step:
Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under
.
Base Addition: Add DIPEA dropwise. Stir for 5–10 minutes at Room Temperature (RT) to form the active ester (O-At ester).[1] Color change to yellow/orange is common.
Amine Addition: Add 3-Methanesulfonyl-N-methylaniline in one portion.
Reaction: Stir at RT for 4–16 hours.
Checkpoint: If LCMS shows <50% conversion after 4 hours, heat to 50°C. The steric bulk of the N-methyl group combined with the electronic deactivation often requires thermal energy.[1]
Critical Factor: Secondary anilines with electron-withdrawing groups are difficult substrates.[1] Standard ligands (BINAP, DPPF) often fail. BrettPhos or RuPhos are required.[1]
Fix: Switch from EDC/HOBt to HATU. If HATU fails, convert the acid to the Acid Chloride using
/DMF(cat) and react in DCM/Pyridine.
Regioselectivity Issues (Alkylation):
If alkylating the aniline (e.g., with an alkyl halide), over-alkylation to the quaternary ammonium salt is possible but less likely due to steric hindrance. Use stoichiometric bases (
) in Acetone/ACN rather than NaH.
Safety Profile
Toxicity: Like most anilines, treat as toxic by inhalation and skin contact. Potential for methemoglobinemia.[1]
Handling: Use a fume hood.[1] Wear nitrile gloves (double glove recommended for scale-up).[1]
References
Chemical Identity & Properties
PubChem.[1][2] N-methyl-3-(methylsulfanyl)aniline hydrochloride (Precursor/Analog Data). National Library of Medicine. Available at: [Link]
Amide Coupling of Electron-Deficient Anilines
Due-Hansen, M. E., et al. (2015).[6] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[6][7][8] Organic & Biomolecular Chemistry. Available at: [Link]
Buchwald-Hartwig Protocols for Secondary Amines
Maitro, G., et al. (2019).[9] "Buchwald-Hartwig Cross-Coupling of Amides."[1] Royal Society of Chemistry. Available at: [Link]
Kinase Inhibitor Design (Sulfone Isosteres)
Zarychta, B., et al. (2003). "Rearrangement products of 3-methanesulfonyl-N-methyl-N-nitroaniline." Acta Crystallographica. Available at: [Link]
GC/MS Analysis of Reaction Products from 3-methanesulfonyl-N-methylaniline: A Comprehensive Protocol for Derivatization and Quantification
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, robust protocol for the analysis of 3-methanesulfonyl-N-methylaniline and its potent...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, robust protocol for the analysis of 3-methanesulfonyl-N-methylaniline and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polarity and limited volatility of the target analytes, an essential derivatization step using pentafluoropropionic anhydride (PFPA) is incorporated to enhance chromatographic performance and sensitivity. The methodology covers sample preparation via liquid-liquid extraction (LLE), a complete derivatization workflow, optimized GC-MS parameters, and guidelines for data interpretation. The use of an internal standard ensures high accuracy and precision, making this method suitable for reaction monitoring, impurity profiling, and quantitative analysis in research and drug development settings.
Introduction
3-methanesulfonyl-N-methylaniline is a substituted aromatic amine that serves as a key intermediate in the synthesis of various chemical entities, including pharmaceuticals and specialty chemicals. Monitoring the progress of reactions involving this compound and characterizing the resulting product mixture is critical for process optimization, yield determination, and quality control. The potential products can include isomers from rearrangement reactions, oxidized species, or other side-products.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers the high-resolution separation and definitive identification required for analyzing complex reaction mixtures.[2][3] However, the direct analysis of polar aromatic amines and sulfonamides by GC can be challenging. The presence of the secondary amine group in 3-methanesulfonyl-N-methylaniline leads to poor peak shapes, low response, and potential thermal degradation in the GC inlet and column.[4]
To overcome these challenges, chemical derivatization is employed. This process converts the polar amine group into a less polar, more volatile, and more thermally stable functional group.[4][5] This protocol utilizes pentafluoropropionic anhydride (PFPA) to acylate the secondary amine, a reliable technique that significantly improves the chromatographic behavior of aromatic amines for GC-MS analysis.[4][6]
Experimental Methodology
Causality of Methodological Choices
The following protocol is designed as a self-validating system. The choice of an internal standard corrects for variations in extraction efficiency and injection volume.[4][7] The liquid-liquid extraction under alkaline conditions ensures that the analytes are in their neutral, free-base form, maximizing extraction into the organic solvent.[2][7][8] The PFPA derivatization is crucial for analyte volatility and thermal stability, which is a prerequisite for successful GC analysis of such compounds.[4][5]
3-methanesulfonyl-N-methylaniline (analytical standard grade)
Internal Standard (IS): Triphenylamine-d15 or a suitable stable isotope-labeled analog.
Consumables:
Volumetric flasks, pipettes, and syringes
Glass centrifuge tubes with screw caps (15 mL)
GC vials with inserts (2 mL)
Syringe filters (0.22 µm, PTFE)
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The system should be equipped with a split/splitless injector and an electron ionization (EI) source.
Component
Specification
GC System
Agilent 8890 GC or equivalent
MS System
Agilent 5977B MSD or equivalent
Autosampler
G4513A or equivalent
GC Column
HP-5ms (or equivalent 5% diphenyl - 95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas
Helium or Hydrogen, 99.999% purity
Software
MassHunter, Chromeleon, or equivalent
Preparation of Standards and Samples
2.4.1. Standard Preparation
Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of 3-methanesulfonyl-N-methylaniline and the internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with Ethyl Acetate.
Working Standard (10 µg/mL): Create a mixed working standard by diluting the stock solutions in Ethyl Acetate.
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by diluting the working standard. Each calibration standard must contain the internal standard at a constant concentration (e.g., 2 µg/mL).
2.4.2. Sample Preparation and Derivatization Protocol
This protocol details the extraction and derivatization of a 1 mL aliquot of a reaction mixture.
Sample Aliquot: Transfer 1 mL of the aqueous reaction mixture into a 15 mL centrifuge tube.
Internal Standard Spiking: Add a known amount of the internal standard (e.g., 2 µg) to the tube.
Alkalinization: Adjust the sample pH to >11 using 1.0 M NaOH. This step is critical to deprotonate the amine for efficient extraction.[2]
Liquid-Liquid Extraction (LLE):
Add 5 mL of Dichloromethane (DCM) to the tube.
Vortex vigorously for 2 minutes.
Centrifuge at 3000 rpm for 5 minutes to achieve phase separation.[4]
Carefully transfer the lower organic layer (DCM) to a clean tube.
Repeat the extraction twice more, combining all organic extracts.
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove residual water.[4]
Concentration: Evaporate the extract to approximately 100 µL under a gentle stream of nitrogen. Do not evaporate to complete dryness to avoid loss of analytes.
Derivatization:
To the concentrated extract, add 50 µL of Hexane and 10 µL of PFPA.[4]
Cap the vial tightly and vortex briefly.
Incubate the reaction mixture at 60°C for 30 minutes.
Cool the vial to room temperature.
Reagent Removal: Evaporate the remaining solvent and excess PFPA reagent to dryness under a gentle stream of nitrogen at room temperature.
Reconstitution: Reconstitute the residue in 100 µL of Ethyl Acetate.
Analysis: Transfer the final solution to a GC vial for analysis.
GC/MS Analysis Workflow
Caption: Complete workflow from sample preparation to data analysis.
GC/MS Instrumental Parameters
Parameter
Value
Injection Mode
Splitless
Injection Volume
1 µL
Injector Temp.
280 °C
Carrier Gas
Helium
Flow Rate
1.2 mL/min (Constant Flow)
Oven Program
- Initial Temp: 80 °C, hold for 1 min- Ramp 1: 10 °C/min to 200 °C- Ramp 2: 25 °C/min to 300 °C, hold for 5 min
MS Transfer Line
290 °C
Ion Source Temp.
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Acquisition Mode
Full Scan (m/z 50-500) for qualitative, SIM for quantitative analysis
Data Analysis and Interpretation
Rationale for Derivatization
The derivatization step is the cornerstone of this analytical method. It addresses the inherent challenges of analyzing anilines by GC.
Caption: The conversion of the polar analyte to a nonpolar derivative.
Qualitative Identification
Reaction products are identified by comparing their retention times and mass spectra with those of known standards. For unknown products, identification relies on interpreting the mass spectra.
Expected Parent Analyte: The PFPA derivative of 3-methanesulfonyl-N-methylaniline (C8H11NO2S, MW: 185.24) will have a molecular weight of 185 + 146 = 331 g/mol . Look for the molecular ion [M]+ at m/z 331 and characteristic fragments.
Potential Products: Based on known rearrangement reactions of similar compounds, potential products include isomers like 3-methanesulfonyl-N-methyl-2-nitroaniline and 5-methanesulfonyl-N-methyl-2-nitroaniline (if nitrating agents are present).[1] The mass spectra of these isomers would be very similar, but they should be separable by chromatography.
Quantitative Analysis
Quantification is achieved using the internal standard method.
Construct Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS) against the analyte concentration for each calibration standard.
Determine Linearity: Perform a linear regression on the data points. The coefficient of determination (R²) should be ≥ 0.995 for a linear calibration.
Calculate Sample Concentration: Determine the area ratio for the analyte in the unknown sample and use the calibration curve equation to calculate its concentration.
Conclusion
This application note presents a comprehensive and reliable GC-MS method for the analysis of reaction mixtures containing 3-methanesulfonyl-N-methylaniline. The protocol's foundation lies in a crucial derivatization step with PFPA, which enables sensitive and accurate quantification by resolving the inherent chromatographic challenges associated with polar aromatic amines. By following the detailed steps for sample preparation, derivatization, and instrumental analysis, researchers can effectively monitor reaction kinetics, identify impurities, and quantify product yields, thereby supporting robust chemical process development and quality assurance.
References
GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as... - PMC. (2019, November 28). National Center for Biotechnology Information. [Link]
Dasgupta, A., & Jagannath, C. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [Link]
Reeves, V. B. (1999). Confirmation of multiple sulfonamide residues in bovine milk by gas chromatography-positive chemical ionization mass spectrometry. PubMed. [Link]
Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic. [Link]
Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. [Link]
Simultaneous derivatization and dispersive liquid-liquid microextraction of anilines in different samples followed by gas chromatography-flame ionization detection. ResearchGate. [Link]
Dasgupta, A., & Jagannath, C. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Semantic Scholar. [Link]
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. ScienceDirect. [Link]
Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Shimadzu. [Link]
Zarychta, B., et al. (2007). Rearrangement products of 3-methanesulfonyl-N-methyl-N-nitroaniline. ResearchGate. [Link]
Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. [Link]
Synthetic Routes to 3-Methanesulfonyl-N-methyl-2-nitroaniline: An Application Guide for Drug Development Professionals
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of viable synthetic routes for the preparation of 3-methanesulfonyl-N-methyl-2-nitroaniline, a key i...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of viable synthetic routes for the preparation of 3-methanesulfonyl-N-methyl-2-nitroaniline, a key intermediate in the synthesis of various pharmacologically active compounds. This document moves beyond a simple recitation of steps to offer insights into the strategic considerations behind two distinct and plausible synthetic pathways. The protocols provided herein are designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.
Introduction and Strategic Overview
The synthesis of 3-methanesulfonyl-N-methyl-2-nitroaniline presents a unique challenge due to the specific arrangement of its functional groups. The ortho-nitro and meta-methanesulfonyl substituents, relative to the N-methylamino group, require careful strategic planning to control regioselectivity. This guide details two primary synthetic strategies:
Route A: Late-Stage N-Methylation. This pathway focuses on the initial construction of the core 3-methanesulfonyl-2-nitroaniline scaffold, followed by the introduction of the N-methyl group in the final synthetic step. This approach can be advantageous if the precursor aniline is readily accessible or if the N-methylation can be achieved in high yield.
Route B: N-Nitroaniline Rearrangement. This more classical approach involves the synthesis of an N-methylated aniline precursor, followed by N-nitration and a subsequent acid-catalyzed rearrangement to furnish the desired ortho-nitro product. This route leverages the well-documented, albeit mechanistically complex, nitroaniline rearrangement.
The choice between these routes will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the laboratory's tolerance for handling specific reagents and reaction conditions.
Route A: Synthesis via N-Methylation of 3-Methanesulfonyl-2-nitroaniline
This synthetic approach is predicated on the successful preparation of the key intermediate, 3-methanesulfonyl-2-nitroaniline. While this compound is commercially available from some suppliers[1], its synthesis is not widely documented in the literature. A plausible and efficient method for its preparation would involve the oxidation of the corresponding sulfide, 3-(methylthio)-2-nitroaniline. The subsequent N-methylation can then be achieved through a protective group strategy to ensure mono-methylation.
Diagram of Synthetic Route A
Caption: Synthetic pathway for Route A, proceeding through oxidation, formylation, N-methylation, and deformylation.
Protocol 1: Synthesis of 3-Methanesulfonyl-2-nitroaniline via Oxidation
This protocol describes a general method for the oxidation of an aryl sulfide to an aryl sulfone using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for this transformation.[2]
Materials:
3-(Methylthio)-2-nitroaniline
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Saturated aqueous sodium sulfite solution
Anhydrous magnesium sulfate
Celite
Procedure:
In a round-bottom flask, dissolve 3-(methylthio)-2-nitroaniline (1.0 eq) in dichloromethane.
Cool the solution to 0 °C in an ice bath.
Slowly add m-CPBA (2.2-2.5 eq) portion-wise, maintaining the temperature below 5 °C. The reaction is exothermic.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite.
Filter the mixture through a pad of Celite to remove any insoluble material.
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: N-Methylation via Formylation-Deformylation
To avoid di-methylation, a common strategy is to first protect the amine as a formamide, perform the methylation, and then remove the formyl group. This protocol is adapted from a procedure for the N-methylation of p-nitroaniline.[3]
Step 1: Formylation
In a round-bottom flask, suspend 3-methanesulfonyl-2-nitroaniline (1.0 eq) in formic acid (98-100%).
Heat the mixture to 80-90 °C and maintain for 2-4 hours.
Cool the reaction mixture to room temperature and pour it into ice water with stirring.
Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
Dry the solid to obtain N-formyl-3-methanesulfonyl-2-nitroaniline.
Step 2: N-Methylation
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve the N-formyl intermediate from the previous step in anhydrous N,N-dimethylformamide (DMF).
Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature and stir for 20-30 minutes.
Add methyl iodide (1.5 eq) dropwise, keeping the temperature below 30 °C.
Stir the reaction at room temperature for 8-12 hours.
Pour the reaction mixture into water and collect the precipitated solid by filtration. Wash the solid with water and dry to yield N-methyl-N-formyl-3-methanesulfonyl-2-nitroaniline.
Step 3: Deformylation
Dissolve the N-methyl-N-formyl intermediate in ethanol.
Add an aqueous solution of a strong base (e.g., sodium hydroxide) and heat the mixture to reflux for 2-4 hours.
Cool the reaction mixture and neutralize with a suitable acid (e.g., hydrochloric acid).
The product may precipitate upon neutralization or after partial removal of the ethanol. Collect the solid by filtration, wash with water, and dry.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-methanesulfonyl-N-methyl-2-nitroaniline.
Route B: Synthesis via N-Nitroaniline Rearrangement
This classical approach involves the formation of an N-nitroamine intermediate, which then rearranges under acidic conditions to the C-nitrated product. The primary product of the rearrangement of 3-methanesulfonyl-N-methyl-N-nitroaniline has been identified as the desired 3-methanesulfonyl-N-methyl-2-nitroaniline.[4][5]
Diagram of Synthetic Route B
Caption: Synthetic pathway for Route B, involving sulfonylation, reduction, N-methylation, N-nitration, and rearrangement.
Protocol 3: Synthesis of 3-Methanesulfonyl-N-methylaniline
This multi-step protocol begins with the commercially available 3-nitroaniline.
Step 1: Synthesis of 3-Nitro-N-methanesulfonylaniline
This procedure is adapted from a patent describing the synthesis of this compound.[6]
Dissolve 3-nitroaniline (1.0 eq) in toluene.
Add N,N-dimethylaniline (1.1 eq) to the solution.
At room temperature, add methanesulfonyl chloride (1.1 eq) dropwise.
Heat the reaction mixture to 105 °C and stir for 3-4 hours.
Cool the mixture to room temperature and add water to precipitate the product.
Filter the solid, wash with water, and dry to obtain 3-nitro-N-methanesulfonylaniline.
Step 2: Reduction to 3-Aminomethanesulfonylaniline
Suspend the 3-nitro-N-methanesulfonylaniline in a mixture of water and acetic acid.
Add iron powder (Fe) and heat the mixture to 80-100 °C for 2-3 hours.
Filter the hot reaction mixture to remove iron salts.
Cool the filtrate to precipitate the product.
Collect the solid by filtration and dry to yield 3-aminomethanesulfonylaniline.
Step 3: N-Methylation
A general procedure for N-methylation of anilines can be employed here.
Protect the primary amino group of 3-aminomethanesulfonylaniline, for example, by formylation as described in Route A, Protocol 2, Step 1.
Perform N-methylation of the sulfonamide nitrogen using a suitable base (e.g., potassium carbonate) and methylating agent (e.g., dimethyl sulfate or methyl iodide) in a polar aprotic solvent like DMF or acetone.
Deprotect the primary amino group to yield 3-methanesulfonyl-N-methylaniline.
Protocol 4: N-Nitration and Rearrangement
Step 1: N-Nitration
A general method for N-nitration of N-alkylanilines is as follows:
Dissolve 3-methanesulfonyl-N-methylaniline in acetic anhydride at -5 to 0 °C.
Slowly add concentrated nitric acid while maintaining the low temperature.
Stir the reaction at low temperature for 1-2 hours.
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
Wash the organic layer with water and saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate to give the crude 3-methanesulfonyl-N-methyl-N-nitroaniline.
Step 2: Acid-Catalyzed Rearrangement
The rearrangement of N-nitroanilines is typically carried out in strong acid.[7]
Dissolve the crude N-nitroaniline from the previous step in a suitable solvent (e.g., dichloroethane).
Add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid, at room temperature.
Stir the reaction for several hours, monitoring by TLC for the disappearance of the starting material and the formation of the C-nitrated products.
Quench the reaction by pouring it into ice water and neutralizing with a base (e.g., sodium bicarbonate).
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
The desired 3-methanesulfonyl-N-methyl-2-nitroaniline will be the major product, but the 5-methanesulfonyl isomer may also be present.[4] Purify the major isomer by column chromatography or recrystallization.
Data Summary
Table 1: Comparison of Synthetic Routes
Feature
Route A: Late-Stage N-Methylation
Route B: N-Nitroaniline Rearrangement
Key Intermediate
3-Methanesulfonyl-2-nitroaniline
3-Methanesulfonyl-N-methylaniline
Key Transformation
N-methylation of a hindered aniline
Acid-catalyzed N-nitroaniline rearrangement
Potential Advantages
Potentially shorter route if the key intermediate is available. Avoids the handling of N-nitroamines.
Utilizes a classical and studied rearrangement. May offer better overall yield if the rearrangement is efficient.
Potential Challenges
Synthesis of the starting 3-methanesulfonyl-2-nitroaniline may be required. Mono-N-methylation requires a protection strategy.
The N-nitroaniline intermediate can be unstable. The rearrangement may produce isomeric byproducts requiring separation.
Conclusion
This guide has outlined two detailed and scientifically grounded synthetic routes to 3-methanesulfonyl-N-methyl-2-nitroaniline. Route A, involving a late-stage N-methylation, offers a more direct approach if the key aniline precursor is accessible. Route B, proceeding through an N-nitroaniline rearrangement, provides a classic alternative that is well-precedented in the chemical literature. The selection of the optimal route will be guided by the specific constraints and capabilities of the research or development laboratory. Both pathways offer a solid foundation for the synthesis of this important pharmaceutical intermediate.
References
Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(methylsulfanyl)aniline.
Zarychta, B., Daszkiewicz, Z., & Bąk, J. (2003). Rearrangement products of 3-methanesulfonyl-N-methyl-N-nitroaniline.
CN101580473B. (2010). Method for preparing N-methyl paranitroaniline.
Zarychta, B., Daszkiewicz, Z., & Bąk, J. (2003). Rearrangement products of 3-methanesulfonyl-N-methyl-N-nitroaniline. PubMed. Retrieved from [Link]
KR910003640B1. (1991). Method for preparing 3-amino methanesulfonanilide.
The Royal Society of Chemistry. (2012). Safe, efficient and selective synthesis of dinitro herbicides via a continuous-flow microreactor:one-step dinitration with nitric acid as agent.
Banthorpe, D. V., Hughes, E. D., & Williams, D. L. H. (1964). The Rearrangement of Aromatic N-Nitroamines. Part II. The Acid-catalysed Rearrangement of N-Nitroaniline. Journal of the Chemical Society, 5349.
MDPI. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]
Organic & Biomolecular Chemistry (RSC Publishing). (2018). Theoretical mechanistic insights on the thermal and acid-catalyzed rearrangements of N-methyl-N-nitroanilines.
PubMed. (2020). Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. Retrieved from [Link]
Technical Support Center: Yield Optimization for 3-Methanesulfonyl-N-methylaniline Synthesis
Welcome to the Technical Support Center. As application scientists and process chemists, we know that synthesizing 3-methanesulfonyl-N-methylaniline presents unique chemoselectivity and catalytic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists and process chemists, we know that synthesizing 3-methanesulfonyl-N-methylaniline presents unique chemoselectivity and catalytic challenges. The strongly electron-withdrawing nature of the meta-sulfonyl group (-SO₂Me) fundamentally alters the reactivity of the aniline core, leading to common failure modes such as uncontrolled over-methylation or rapid catalyst deactivation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >85% yields with high purity.
Part 1: Diagnostic Logic & Workflow
Before adjusting your reaction parameters, it is critical to identify which synthetic pathway you are utilizing and its inherent failure modes. The diagram below outlines the logical troubleshooting workflow for the two most common synthetic routes.
Caption: Logical troubleshooting workflow for 3-methanesulfonyl-N-methylaniline synthesis.
Part 2: Core Troubleshooting & FAQs
FAQ 1: Why does direct alkylation of 3-(methylsulfonyl)aniline yield a complex mixture of mono- and di-methylated products?
The Causality: When 3-(methylsulfonyl)aniline undergoes standard alkylation (e.g., with methyl iodide), you are fighting a kinetic trap. The strongly electron-withdrawing -SO₂Me group reduces the initial nucleophilicity of the primary amine, requiring harsher conditions to initiate the reaction. However, once the first methyl group is added, the resulting secondary amine benefits from the electron-donating inductive (+I) effect of the methyl group. This makes the mono-methylated product more nucleophilic than the starting material, causing it to rapidly react again to form the unwanted N,N-dimethylated byproduct.
The Solution: Abandon classical SN2 alkylation. Instead, utilize a "borrowing hydrogen" methodology using methanol as a C1 source [1]. In this system, a Ruthenium catalyst oxidizes methanol to formaldehyde in situ, which condenses with the primary amine to form an imine. The Ru-hydride intermediate then reduces the imine to the secondary amine. Because a secondary amine cannot form an imine intermediate, the reaction inherently halts, completely suppressing over-methylation [2].
FAQ 2: My Buchwald-Hartwig amination with methylamine and 3-bromophenyl methyl sulfone stalls at 40% conversion. What is causing catalyst deactivation?
The Causality: This is a classic case of ligand displacement combined with an electronic bottleneck. Methylamine is a small, strong, unhindered coordinating ligand. At high concentrations, it displaces the phosphine ligands on the palladium catalyst, forming off-cycle, inactive Pd-amine complexes. Furthermore, the electron-withdrawing -SO₂Me group on the aryl halide accelerates the initial oxidative addition but makes the subsequent reductive elimination step highly energetically demanding, leaving the Pd center exposed to poisoning for a longer duration.
The Solution: You must control the steady-state concentration of methylamine and use a rigid ligand. Switch to a bidentate ligand with a large bite angle, such as Xantphos, which strongly chelates palladium and resists displacement [3]. Additionally, do not use methylamine gas or concentrated aqueous solutions. Instead, use methylamine hydrochloride (MeNH₂·HCl) with a stoichiometric inorganic base (e.g., Cs₂CO₃). This ensures a slow, controlled release of free methylamine into the reaction mixture, mitigating catalyst poisoning.
Part 3: Quantitative Data & Strategy Comparison
To aid in your experimental design, the following table summarizes the expected yields and impurity profiles of various methylation strategies applied to this specific sulfone-containing scaffold.
Reagent / Catalyst System
Conversion (%)
Mono-N-methyl Yield (%)
N,N-dimethyl Yield (%)
Mechanistic Limitation
MeI / K₂CO₃ (1.1 eq)
>95%
45%
40%
Poor selectivity due to increased nucleophilicity of the secondary amine product.
Formaldehyde / NaBH₃CN
>95%
55%
35%
Reductive amination overshoots rapidly to the tertiary amine.
Cu(OAc)₂ / MeB(OH)₂ / Pyridine
85%
78%
<5%
Requires stoichiometric copper and a long pre-incubation period [4].
(DPEPhos)RuCl₂PPh₃ / MeOH
>95%
92%
<2%
Highly selective, but requires inert atmosphere and specialized Ru pre-catalyst.
Pd₂(dba)₃ / Xantphos / MeNH₂·HCl
>90%
88%
0% (N/A)
Cross-coupling route. Requires strict stoichiometric control of the base.
Part 4: Mechanistic Deep Dive & Visualizations
Understanding the borrowing hydrogen catalytic cycle is essential for troubleshooting Route A. If the reaction fails, it is typically due to the presence of oxygen (which quenches the Ru-hydride) or the use of wet methanol (which hydrolyzes the imine intermediate).
Protocol A: Selective N-Monomethylation via Borrowing Hydrogen Catalysis
This protocol utilizes methanol as the sole methyl source. The reaction is self-validating: it structurally cannot proceed to dimethylation without a strong external oxidant.
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 3-(methylsulfonyl)aniline (1.0 mmol), the (DPEPhos)RuCl₂PPh₃ catalyst (0.5 mol %), and Cs₂CO₃ (0.5 mmol).
Solvent Addition: Add anhydrous, degassed methanol (2.0 mL). Note: Methanol acts as both the solvent and the C1 source. Do not substitute.
Reaction: Seal the tube tightly, remove it from the glovebox, and stir the mixture at 100 °C for 12 hours.
Validation Checkpoint: Pull a 10 µL aliquot and monitor by GC-MS. The mass of the desired product is m/z 185 . The complete absence of m/z 199 confirms the successful suppression of dimethylation.
Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the Ru catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 3-methanesulfonyl-N-methylaniline.
Protocol B: Buchwald-Hartwig Amination with Controlled Nucleophile Release
This protocol uses a hydrochloride salt to prevent Pd-poisoning. The self-validating mechanism relies on base consumption: if the reaction stalls, checking the pH will validate whether the nucleophile release mechanism failed or if the catalyst deactivated.
Preparation: To an oven-dried 20 mL reaction vial, add 3-bromophenyl methyl sulfone (1.0 mmol), MeNH₂·HCl (1.5 mmol), Pd₂(dba)₃ (2 mol %), Xantphos (4 mol %), and finely milled Cs₂CO₃ (2.5 mmol).
Atmosphere Exchange: Evacuate and backfill the vial with argon three times. Critical step: Oxygen will rapidly oxidize the phosphine ligand.
Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) via syringe.
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath and stir vigorously (800 rpm) for 16 hours. High stirring is required due to the heterogeneous nature of the base.
Validation Checkpoint: Perform a TLC (UV active). The starting material spot should be completely consumed. If starting material remains and a black precipitate is visible, the Pd catalyst has precipitated as palladium black (catalyst death).
Workup: Cool the mixture, dilute with water (10 mL) to dissolve the salts, and extract with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄.
Purification: Concentrate and purify via silica gel chromatography to yield the target secondary amine.
Part 6: References
Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology (RSC Publishing). URL:[Link]
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega / PMC. URL:[Link]
Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. Organic Letters / Organic Chemistry Portal. URL:[Link]
Technical Support Center: Purification of 3-Methanesulfonyl-N-methylaniline
Welcome to the technical support center for the purification of 3-methanesulfonyl-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 3-methanesulfonyl-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, field-proven methodologies for achieving high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying scientific rationale to empower you to troubleshoot and adapt these techniques to your specific experimental context.
Introduction: The Purification Challenge
3-Methanesulfonyl-N-methylaniline is a substituted aromatic amine, a class of compounds notorious for its purification challenges. The presence of a basic amine group, coupled with susceptibility to oxidation, and the potential for isomeric impurities from synthesis, necessitates a multi-step and carefully optimized purification strategy.[1] This guide provides a systematic approach to tackling these challenges head-on.
Identifying the Enemy: Potential Impurities
Effective purification begins with understanding the potential impurities in your crude material. Based on common synthetic routes (e.g., N-methylation of 3-methanesulfonylaniline or methanesulfonylation of N-methylaniline), the following impurities are frequently encountered:
Unreacted Starting Materials: Residual 3-methanesulfonylaniline or N-methylaniline.
Over-alkylation/Sulfonylation Byproducts: Formation of quaternary ammonium salts or di-sulfonylated products.[2]
Regioisomers: C-sulfonylation at the ortho or para positions of the aromatic ring instead of N-sulfonylation, if that route is used.[2]
Oxidation Products: Anilines are prone to air and light-induced oxidation, leading to colored impurities such as quinone-like species.[1] This often manifests as a yellow, red, or brown discoloration of the material.
Reagent-Derived Impurities: Excess reagents, catalysts, or their decomposition products.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of 3-methanesulfonyl-N-methylaniline in a direct question-and-answer format.
Q1: My crude product is a dark brown, oily solid. What is the first step I should take?
A1: Discoloration is almost always due to oxidation.[1] Before attempting chromatographic purification, it is highly advisable to perform a preliminary purification using an acid-base extraction. This will remove non-basic colored impurities and can significantly improve the efficiency of subsequent steps. If the color persists after extraction, a treatment with activated charcoal during recrystallization may be necessary.[3]
Q2: I'm performing column chromatography on silica gel, but my compound is streaking badly on the TLC plate and I'm getting poor recovery from the column. Why is this happening?
A2: This is a classic problem when purifying amines on silica gel. Silica gel is slightly acidic, which leads to strong, often irreversible, adsorption of the basic amine group.[1] This causes streaking on TLC and low recovery from the column.
The Causality: The lone pair of electrons on the nitrogen atom of your aniline interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.
The Solution: To mitigate this, you must neutralize these acidic sites. Add a small amount of a tertiary amine, such as triethylamine (Et₃N) or pyridine, to your eluent system (typically 0.5-1% v/v).[1][4] This competitively binds to the acidic sites on the silica, allowing your product to elute cleanly. Always pre-treat your silica gel by flushing the packed column with the amine-containing eluent before loading your sample.
Q3: I see two spots on my TLC that are very close together. How can I improve their separation?
A3: Poor separation of spots with similar Rf values, likely regioisomers or closely related byproducts, is a common challenge.
Optimize Your Solvent System: Systematically screen different solvent systems. A common starting point for anilines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[5] Try varying the ratio to find the optimal separation.
Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying amines.[5]
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers significantly higher resolution than standard flash chromatography.[1][6]
Q4: After purification, my product is a nice white solid, but it starts to turn yellow after a few days in storage. How can I prevent this?
A4: The yellowing indicates slow oxidation upon exposure to air and light.[7]
Storage Conditions: Store your purified 3-methanesulfonyl-N-methylaniline under an inert atmosphere (nitrogen or argon) in a tightly sealed amber vial to protect it from oxygen and light.
Temperature: Storing the compound at a reduced temperature (e.g., in a refrigerator at 2-8°C) can also slow down the rate of degradation.[8]
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting common purification issues.
Caption: Troubleshooting workflow for purification.
Detailed Purification Protocols
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
This technique leverages the basicity of the aniline nitrogen to separate it from acidic and neutral impurities.[3]
Methodology:
Dissolution: Dissolve the crude 3-methanesulfonyl-N-methylaniline in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with 1M aqueous HCl.[3] The protonated aniline salt will move into the aqueous layer, while neutral and acidic impurities remain in the organic layer. Repeat the wash 2-3 times.
Combine Aqueous Layers: Combine all the acidic aqueous extracts. The organic layer can be discarded or processed to recover other components.
Liberate the Free Aniline: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 3M NaOH or a saturated NaHCO₃ solution, with stirring until the solution is basic (pH > 9, check with pH paper). Your product will precipitate or form an oil.
Back Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., ethyl acetate or DCM) three times to recover your purified aniline.[1]
Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.
Protocol 2: Flash Column Chromatography
This is the primary method for separating closely related impurities.[9][10]
Methodology:
Solvent System Selection: Using TLC, identify an eluent system that provides good separation and an Rf value of ~0.25-0.35 for the desired product.[1] A common starting point is a Hexane:Ethyl Acetate mixture. Crucially, add 0.5-1% triethylamine to the eluent mixture.
Column Packing:
Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes).
Pour the slurry into your column and allow it to pack, draining the excess solvent until it is level with the top of the silica bed.
Sample Loading:
Dissolve the crude product from the acid-base extraction in a minimal amount of DCM or the eluent.
Alternatively, perform a "dry loading": dissolve the product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[10]
Elution: Begin eluting with your chosen solvent system, collecting fractions. Monitor the fractions by TLC.
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Can be advantageous for basic compounds like anilines to avoid strong adsorption.[5]
Mobile Phase (Eluent)
Hexane/Ethyl Acetate + 0.5-1% Et₃N
A versatile system. The added triethylamine is critical to prevent streaking.[1]
TLC Visualization
UV lamp (254 nm)
The aromatic ring will be UV active. Staining (e.g., potassium permanganate) can also be used.
Protocol 3: Recrystallization
This is an excellent final polishing step to obtain highly crystalline, pure material.
Methodology:
Solvent Screening: The key is to find a solvent (or solvent pair) in which your compound is highly soluble when hot but sparingly soluble at room temperature.[11] Given the structure of 3-methanesulfonyl-N-methylaniline, solvents of intermediate polarity should be screened.
Dissolution: Place the solid product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
Decolorization (Optional): If the solution is still colored, add a small spatula tip of activated charcoal, swirl, and heat for a few minutes.[3]
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly.
Potential Solvents for Screening
Class
Notes
Isopropanol
Alcohol
Often a good choice for moderately polar compounds.
Ethyl Acetate / Hexane
Ester / Alkane
A solvent/anti-solvent pair that offers good control over solubility.
Toluene
Aromatic
Can be effective for aromatic compounds.
Water
Polar Protic
Unlikely to be a good single solvent due to the aromatic structure, but could be used as an anti-solvent.[12]
General Purification Workflow Diagram
Caption: A multi-step purification strategy.
References
Google Patents. (1974). US3819709A - Synthesis of n-methylaniline.
Jihong. (2026). N-methylaniline impurity control. Retrieved from [Link]
PrepChem.com. (2017). Preparation of N-methylaniline. Retrieved from [Link]
Solubility of Things. (n.d.). 3-Methylaniline. Retrieved from [Link]
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]
ResearchGate. (2014). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
Organic Syntheses. (n.d.). Dry silica gel. Retrieved from [Link]
Google Patents. (1991). KR910003640B1 - Method for preparing 3-amino methanesulfonanilide.
University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]
MilliporeSigma. (n.d.). 3-Methoxy-4-(methylsulfonyl)aniline. Retrieved from [Link]
PubChem. (n.d.). N-Methylaniline. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of N-Methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]
PubChemLite. (n.d.). 3-methanesulfonyl-n-methylaniline. Retrieved from [Link]
Yufeng. (2024). Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]
FooDB. (2010). Showing Compound N-Methylaniline (FDB003963). Retrieved from [Link]
ChemSrc. (n.d.). N-Methylaniline (CAS NO:100-61-8). Retrieved from [Link]
ResearchGate. (n.d.). Rearrangement products of 3-methanesulfonyl-N-methyl-N-nitroaniline. Retrieved from [Link]
PubChem. (n.d.). 4-Methanesulfonyl-3-methoxyaniline. Retrieved from [Link]
MilliporeSigma. (n.d.). 3-(Methylsulfonamido)aniline. Retrieved from [Link]
Technical Support Center: Nitration of 3-Methanesulfonyl-N-methylaniline
Here is the technical support guide for the nitration of 3-methanesulfonyl-N-methylaniline. Topic: Troubleshooting Side Reactions & Process Optimization Document ID: TSC-NIT-3MSMA-001 Audience: Process Chemists, Medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the technical support guide for the nitration of 3-methanesulfonyl-N-methylaniline.
Topic: Troubleshooting Side Reactions & Process Optimization
Document ID: TSC-NIT-3MSMA-001
Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Challenge:
Nitrating 3-methanesulfonyl-N-methylaniline is deceptively complex. You are attempting an Electrophilic Aromatic Substitution (EAS) on a ring containing two conflicting directors:
-NHMe (Position 1): A secondary amine. In neutral conditions, it is a strong ortho/para activator. In acidic nitration media, it protonates to
-SO₂Me (Position 3): A strong electron-withdrawing group (EWG) and meta director.
The Core Conflict:
Direct nitration with mixed acid (
) often leads to a "regiochemical scramble" and hazardous N-functionalization rather than the desired C-nitration. This guide addresses the specific side reactions arising from this conflict.
Critical Side Reaction Pathways
The following diagram illustrates the competitive pathways occurring during the direct nitration of the substrate.
Figure 1: Competitive reaction landscape. Note that N-nitration is often kinetically favored over C-nitration for secondary amines.
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction mixture turned black/tarry immediately."
Diagnosis: Oxidative Degradation.
The Science: Secondary amines are electron-rich and susceptible to oxidation by nitric acid, which acts as an oxidant before it acts as a nitrating agent. The
group deactivates the ring, but the amine lone pair remains vulnerable.
Corrective Action:
Temperature Control: Ensure the addition of nitrating agent is performed at
.
Protection: The most robust solution is to protect the amine as an acetamide (N-acetyl) before nitration. This withdraws electron density from the nitrogen, preventing oxidation and N-nitration.
Issue 2: "LCMS shows a mass peak of [M+45] instead of [M+44]."
Diagnosis: Formation of the N-Nitro species (Nitramine).
The Science:
C-Nitration (+NO₂): Adds 45 Da, loses H (1 Da) = Net +44 Da.
N-Nitration (+NO₂): Adds 45 Da, loses H (1 Da) = Net +44 Da.
Wait, why M+45? Often, N-nitro compounds do not ionize cleanly or may show adducts. However, if you see distinct retention time shifts with similar mass, you likely have the N-nitro isomer.
Confirmation: N-nitro compounds often rearrange to C-nitro compounds under strong acid (Bamberger-like rearrangement), but this is uncontrolled.
Safety Warning: N-nitro anilines can be energetic and unstable.
Protocol Adjustment: Use the "Protect-Nitrate-Deprotect" strategy (see Section 4).
Issue 3: "I am seeing a peak at [M+29]."
Diagnosis:N-Nitrosation (Formation of N-nitrosoamine).
The Science: Nitric acid often contains traces of nitrous acid (
). Secondary amines react rapidly with (nitrosonium ion) to form N-nitroso derivatives ().
Mechanism:Corrective Action:
Urea Scavenger: Add 0.5–1.0 eq of Urea or Sulfamic acid to the reaction mixture before adding the substrate. This scavenges
(forming and ).
Issue 4: "I isolated the product, but the NMR indicates the wrong isomer (Meta-nitro)."
Diagnosis: Protonation-directed regioselectivity.[1]
The Science: In concentrated
Result: Both groups direct the incoming nitro group to the position meta to the amine (Position 5), rather than the typically desired para (Position 4) or ortho (Position 2/6).
Corrective Action: To achieve ortho/para substitution relative to the nitrogen, you must prevent protonation by acetylating the amine. The acetamido group (
) is a resonance donor even in acid (though it can be hydrolyzed if too hot) and will direct para to itself.
Recommended Protocol: The "Protect-Nitrate-Deprotect" Strategy
To ensure scientific integrity and safety, avoiding direct nitration of the secondary amine is the authoritative recommendation.
Step 1: Protection
Reagents: Acetic anhydride (
), Pyridine or , DCM.
Procedure:
Dissolve 3-methanesulfonyl-N-methylaniline in DCM.
Add 1.1 eq
and 1.2 eq base.
Stir at RT until conversion is complete.
Why? Converts
to . The lone pair is now delocalized into the carbonyl, preventing oxidation and protonation.
Technical Support Center: Scale-Up Synthesis of 3-Methanesulfonyl-N-methylaniline
Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges encountered during the scale-up of 3-methanesulfonyl-N-methylaniline (CAS: 104505-86-8).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges encountered during the scale-up of 3-methanesulfonyl-N-methylaniline (CAS: 104505-86-8).
This molecule presents a classic "push-pull" conflict in process chemistry: the electron-withdrawing sulfone group deactivates the ring, while the secondary amine requires precise kinetic control to prevent over-alkylation.
Process Overview & Workflow
The most robust scale-up route avoids direct methylation of the aniline with methyl iodide, which is prone to thermal runaways and over-alkylation (bis-methylation). Instead, we recommend a Reductive Amination strategy following the construction of the sulfone backbone.
Challenge: Oxidizing the sulfide to sulfone generates significant heat (~110 kcal/mol). On a multigram/kilogram scale, this can lead to thermal runaway.
Acidic media accelerates the electrophilic attack of the active peroxo species on the sulfur.
Troubleshooting Guide (Oxidation)
Q: The reaction stalls at the sulfoxide intermediate. Why isn't it going to the sulfone?
A: Sulfoxide to sulfone oxidation is kinetically slower than sulfide to sulfoxide.
Fix: Increase temperature to 60°C after the first equivalent of oxidant is consumed.
Fix: Ensure pH is < 3.0. Basic conditions inhibit the second oxidation step.
Q: I see a sudden temperature spike upon H₂O₂ addition.
A: You are likely accumulating unreacted peroxide (dosing faster than consumption).
Fix: Use a dosing pump controlled by a temperature probe. Stop addition if T > 60°C. Perform a starch-iodide test to check for peroxide accumulation before adding more.
Module 2: Selective N-Methylation (The Critical Step)
Challenge: Preventing the formation of the N,N-dimethyl impurity. The sulfone group makes the aniline electron-deficient (less nucleophilic), requiring forcing conditions that often lead to over-methylation.
Imine Formation: Reflux Aniline + PFA (1.1 eq) in MeOH for 2-4 hours.
Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise.
Troubleshooting Guide (Methylation)
Q: I have 15% N,N-dimethyl impurity. How do I remove it?
A: Separation is difficult due to similar boiling points.[1] Prevention is better.
Root Cause:[2][3][4][5][6][7] High local concentration of reducing agent or aldehyde.
Fix: Switch to Stepwise Addition . Pre-form the imine/hemiaminal completely (verify by TLC/NMR) before adding the reducing agent. If you add PFA and NaBH4 simultaneously, you promote over-alkylation.
Q: The reaction is extremely slow; starting material remains after 24h.
A: The electron-withdrawing sulfone group at the meta position reduces the nucleophilicity of the amine.
Fix: Add a Lewis Acid catalyst (e.g., Ti(OiPr)₄) or Brønsted acid (Acetic acid) during the imine formation step to activate the carbonyl.
Fix: Use Sodium Methoxide (NaOMe) to deprotonate the aniline slightly if using a direct alkylation route (though reductive amination is preferred).
Decision Tree: High Impurity Levels
Figure 2: Troubleshooting logic for over-methylation.
Module 3: Purification Strategy
If you cannot avoid the formation of the N,N-dimethyl impurity, separation becomes the bottleneck.
Boiling Points (Approximate):
3-Methanesulfonyl-aniline (SM): High MP solid.
Target (Mono-Me): BP ~ high (often solid or viscous oil).
Impurity (Di-Me): BP is often within 5-10°C of the Mono-Me product.
Chemical Purification (The "Acetylation Trick")
If distillation fails to separate the Mono- from the Di-methylated species:
Acylation: Treat the crude mixture with Acetic Anhydride (1.1 eq relative to Mono-Me).
Mono-Me
N-Acetyl-N-methyl (Amide).
Di-Me
No Reaction (Tertiary amine).
Separation: The Amide has a significantly different polarity (higher) and boiling point than the tertiary amine. Separate via short silica plug or distillation.
Hydrolysis: Hydrolyze the amide (HCl/Water reflux) back to the secondary amine.
Safety & References
Core Safety Hazards
3-Nitro-thioanisole: Potential sensitizer.
Hydrogen Peroxide (30%): Strong oxidizer. Incompatible with metal salts (Fe, Cu) which trigger decomposition. Use Tungstate only in controlled glass/enamel reactors.
Sodium Borohydride: Liberates Hydrogen gas. Ensure reactor is inerted (N₂) and vented properly.
References
Selective N-Methylation via Reductive Amination
Bhattacharyya, S. "Reductive Alkylation of Secondary Amines with Paraformaldehyde and Sodium Borohydride." Journal of Organic Chemistry, 1995. Link
Oxidation of Sulfides to Sulfones
Sato, K., et al.[8] "A Green Route to Sulfones: Oxidation of Sulfides with Hydrogen Peroxide Catalyzed by Sodium Tungstate." Tetrahedron, 2001. Link
Purification Strategies for N-Methylanilines
Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides." Chemical Society Reviews, 1998. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing reaction conditions for 3-methanesulfonyl-N-methylaniline derivatives
Content Type: Technical Support Center Guide
Ticket ID: #MSMA-OPT-2024
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary
This guide addresses the synthesis and optimization of 3-methanesulfonyl-N-methylaniline , a critical scaffold in kinase inhibitor discovery (e.g., JNK, p38 MAPK inhibitors).[1] Users typically encounter two primary bottlenecks:
Selectivity Control: Preventing over-alkylation (formation of the dimethylamine) during N-methylation.
Sulfonyl Installation: Overcoming catalyst poisoning or poor conversion when installing the electron-withdrawing sulfone group.[1]
This documentation provides self-validating protocols and diagnostic workflows to resolve these specific chemical challenges.
Diagnostic Workflow: Select Your Starting Point
Before proceeding, identify your precursor material to select the correct optimization module.
Figure 1: Decision tree for selecting the appropriate optimization protocol based on available starting materials.
The sulfone group at the meta position is strongly electron-withdrawing (
effects).[1] This renders the aniline nitrogen less nucleophilic than a standard aniline, making alkylation (e.g., MeI/Base) sluggish. Forcing conditions (heat) inevitably leads to the more nucleophilic secondary amine reacting again, causing over-methylation.
The Solution: Copper-Promoted Chan-Lam Coupling
Instead of electrophilic alkylation, use a copper-mediated oxidative cross-coupling with methylboronic acid.[1][2] This method is highly selective for mono-arylation/alkylation because the mechanism requires coordination to the copper center, which is sterically hindered for secondary amines.[1]
and the aniline in 1,4-dioxane. Stir at room temperature for 15 minutes. Why? This "incubation" allows the formation of the pre-active Cu-amine complex.
Addition: Add methylboronic acid and pyridine.
Reaction: Heat to reflux (
) under an air atmosphere (or balloon). Crucial: The reaction requires oxygen to re-oxidize Cu(I) to Cu(II) if using catalytic amounts, but stoichiometric Cu is more reliable here.
Monitoring: Check HPLC at 4 hours. If conversion <50%, add fresh
Sulfur species are notorious for poisoning Pd and Cu catalysts. Standard Ullmann conditions often fail because the sulfinate anion (
) binds too tightly to the metal center, preventing the oxidative addition of the aryl halide.
The Solution: L-Proline Promoted Coupling
Using L-Proline as a ligand creates a robust catalytic system that facilitates the coupling of sodium methanesulfinate with aryl bromides/iodides at moderate temperatures.[1]
Complexation: Mix CuI, L-Proline, and NaOH in DMSO. Stir for 10 mins until a homogeneous blue/green solution forms.
Substrate Addition: Add the aryl bromide and sodium methanesulfinate.
Heating: Heat to
for 12-18 hours under Argon/Nitrogen. Do not use air; this is not an oxidative coupling.[1]
Workup: Dilute with EtOAc and wash extensively with water (5x) to remove DMSO.[1]
Visualizing the Pathway:
Figure 2: Catalytic cycle for the Cu-catalyzed sulfonylation.[1] Note that ligand exchange is often the failure point if the sulfinate is wet.[5]
Module 3: Controlled Oxidation (Sulfide to Sulfone)
Target Audience: Users converting 3-(methylthio)aniline to the sulfone.[1]
The Problem: Chemoselectivity (N-Oxidation)
Anilines are susceptible to oxidation.[1] Using strong oxidants like mCPBA can oxidize the nitrogen to the N-oxide or nitro group before fully oxidizing the sulfide to the sulfone.
The Solution: Oxone® (Potassium Peroxymonosulfate)
Oxone is highly selective for sulfur oxidation over nitrogen oxidation in acidic media.[1] The acidic nature of Oxone in water protonates the aniline nitrogen (
), deactivating it toward oxidation while the sulfide remains reactive.
Dissolution: Dissolve substrate in MeOH/Water. The pH should be slightly acidic (natural pH of Oxone solution is ~2-3).[1]
Addition: Add Oxone as a solid in portions over 30 minutes at
.
Reaction: Allow to warm to Room Temp. Stir for 4 hours.
Quench: Quench with saturated sodium bisulfite (
) to destroy excess oxidant.
Neutralization: Carefully neutralize with
to pH 8 before extraction. (The product will be in the aqueous layer if left acidic).
FAQ: Frequently Asked Questions
Q1: Why is my reductive amination (Formaldehyde/NaBH4) yielding a mixture of mono- and dimethyl products?A: The reaction intermediate (iminium ion) is more reactive than the starting ketone/aldehyde.[1] In the presence of excess formaldehyde, the mono-methyl product rapidly reacts again.
Fix: Switch to the Chan-Lam protocol (Module 1) . If you must use reductive amination, use Benzotriazole as a scavenger or perform a stepwise reaction: Form the imine with NaOMe/MeOH first, remove excess formaldehyde, then add the reducing agent.
Q2: I am using the Cu-coupling method (Module 2), but my yield is stuck at 40%.A: Check your Sodium Methanesulfinate source. It is hygroscopic.[1]
Fix: Dry the salt in a vacuum oven at
overnight before use. Water inhibits the catalytic cycle by competing for coordination sites on Copper.[1] Alternatively, increase the ligand (L-Proline) loading to 30 mol%.[1]
Q3: Can I methylate the nitrogen before installing the sulfone?A: Yes, but be careful. If you methylate 3-bromoaniline first, the resulting secondary amine is prone to oxidation.[1] If you plan to use the Cu-coupling method later, the secondary amine might coordinate to the copper, requiring higher catalyst loading. We recommend installing the sulfone first (electron-withdrawing group) to deactivate the ring, which actually aids the selectivity of the subsequent N-methylation.[1]
References
González, I. et al. (2009).[1][2] "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2". Organic Letters.
Zhu, W. et al. (2012).[1] "Copper-Catalyzed Coupling of Aryl Iodides and Bromides with Sodium Methanesulfinate". Journal of Organic Chemistry.
Trost, B. M. et al. (2006).[1] "Selectivity in the Oxidation of Sulfides to Sulfones". Current Organic Chemistry.
Vapourtec Application Note. (2017). "Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow".
avoiding over-methylation in N-methylaniline synthesis
Ticket ID: NMA-SELECTIVITY-001 Subject: Preventing Over-Methylation (Formation of N,N-Dimethylaniline) Assigned Specialist: Senior Application Scientist Introduction & Diagnostic Overview You are likely here because your...
You are likely here because your HPLC/GC traces show a persistent peak at a higher retention time (N,N-dimethylaniline) or your yield of the secondary amine (N-methylaniline) is stalling.
The synthesis of N-methylaniline is a classic case of competing nucleophilicity . Once aniline is methylated to N-methylaniline, the product is often more nucleophilic than the starting material due to the electron-donating inductive effect of the methyl group. This leads to a "runaway reaction" where the product consumes the remaining methylating agent faster than the starting material does.
We have structured this guide into three "Support Modules" based on your current synthetic strategy.
Diagnostic Logic (Visualized)
Before proceeding, identify your pathway using the logic below:
Figure 1: Diagnostic decision tree for selecting the correct troubleshooting module.
Module 1: Troubleshooting Direct Alkylation
The "Cesium Effect" Protocol
If you are using alkyl halides (Methyl Iodide) or sulfonates, standard bases (K2CO3, NaOH) often fail to stop at the secondary amine because the deprotonated N-methylaniline is highly reactive.
The Fix: Switch to Cesium Hydroxide (CsOH) .
Research by Salvatore et al. demonstrated that CsOH promotes mono-alkylation with high selectivity (approx. 9:1 or higher).[1] This is known as the "Cesium Effect."
Mechanism:
The large ionic radius of Cesium (1.67 Å) creates a "soft" cation effect. It is hypothesized that the mono-alkylated product forms a complex with the cesium surface or ion pair that is sterically hindered or electronically deactivated toward a second attack, whereas the smaller sodium/potassium ions do not offer this protection.
Tip: Do not use excess MeI. The CsOH ensures high conversion of the limiting reagent.
Workup: Filter sieves, dilute with EtOAc, wash with water (to remove DMF).
Module 2: Troubleshooting Reductive Amination
The "Leaky Faucet" Problem
In reductive amination (Aniline + Formaldehyde + Reducing Agent), the intermediate species is the Imine (or Iminium ion).[2]
The Trap: If you mix Aniline, Formaldehyde, and Hydride together (One-Pot), the N-methylaniline formed reacts immediately with remaining formaldehyde to form an iminium ion, which is reduced to N,N-dimethylaniline.
The Fix: The Benzotriazole (Bt) Method (Katritzky Protocol).
This method traps the intermediate as a stable aminal, preventing the "runaway" second alkylation.
Step-by-Step Protocol:
Step A (Trapping):
Mix Aniline (1 equiv), Benzotriazole (1 equiv), and Formaldehyde (1 equiv) in Ethanol.
Stir at room temperature. The product (N-(benzotriazol-1-ylmethyl)aniline) usually precipitates.
Why this works: This solid intermediate contains exactly one methyl equivalent "loaded" onto the nitrogen.
Step B (Reduction):
Isolate the solid (filtration).
Dissolve in THF and reduce with NaBH4 (Sodium Borohydride).
The Benzotriazole acts as a leaving group, yielding pure N-methylaniline.
Alternative (Flow Chemistry/H2):
If using catalytic hydrogenation (Pd/C + HCHO), you must use a Flow Reactor .
Residence time must be tuned so the product leaves the catalyst bed before it encounters a second molecule of formaldehyde. Batch reactors are notoriously bad for this selectivity.
Exclusion: The transition state required to methylate N-methylaniline to N,N-dimethylaniline is sterically bulky. The zeolite pores physically constrain this transition state, effectively "choking" the second methylation.
Data Comparison: Selectivity vs. Method
Method
Reagents
Mono-Selectivity
Primary Risk
Standard Alkylation
MeI / K2CO3
~60-70%
Statistical mixture (Dialkyl + Quat salts)
Cesium Effect
MeI / CsOH
90-95%
Cost of Reagents (Cesium is expensive)
Standard Reductive
HCHO / NaBH4
~75-85%
Over-alkylation if HCHO is in slight excess
Zeolite/DMC
DMC / NaY
>99%
Requires autoclave/high temp (>150°C)
Frequently Asked Questions (Support Tickets)
Q: I am seeing 15% N,N-dimethylaniline despite using 1.0 equivalent of MeI. Why?A: This is the statistical probability of the SN2 reaction. As soon as N-methylaniline is formed, it competes for the MeI. To fix this without changing reagents, you must use slow addition of MeI (syringe pump) and keep the Aniline in slight excess, then separate the unreacted aniline during workup (distillation or acid/base extraction).
Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide?A: Yes, but DMS is often more aggressive and harder to control. If you must use DMS, lower the temperature to 0°C or -10°C. The activation energy for the second methylation is slightly higher; low temperature helps discriminate between the two rates.
Q: My reaction stalled at 80% conversion. Should I add more alkylating agent?A:STOP. Do not add more agent immediately. Check the pH. As the reaction proceeds, HI (hydroiodic acid) is generated (in direct alkylation), which protonates your starting aniline, rendering it non-nucleophilic. Ensure you have sufficient base buffer (CsOH or excess K2CO3) to keep the amine free.
Visualizing the Selectivity Pathway
The following diagram illustrates why the Zeolite and Cesium methods succeed where standard methods fail.
Figure 2: Kinetic pathway showing where advanced methods (Zeolites/Cesium) intervene to block the second methylation step.
References
Salvatore, R. N., et al. (1999).[4] "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[1][4][5] Organic Letters, 1(11), 1893–1896.
Selva, M., & Tundo, P. (2003). "Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. Chemoselectivity toward Mono-N-methylation." The Journal of Organic Chemistry, 68(19), 7374–7378.
Katritzky, A. R., et al. (1995). "Benzotriazole-Assisted N-Alkylation of Primary Amines." The Journal of Organic Chemistry. (Foundational text on Benzotriazole methodology).
González, I., et al. (2009).[6] "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2." Organic Letters, 11(8), 1677-1680.
Technical Support Center: Stability & Troubleshooting of 3-Methanesulfonyl-N-methylaniline in Acidic Conditions
Welcome to the Technical Support Center. As an Application Scientist working with complex aniline derivatives, you must navigate the delicate balance between chemical reactivity and structural stability.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As an Application Scientist working with complex aniline derivatives, you must navigate the delicate balance between chemical reactivity and structural stability. This guide provides in-depth troubleshooting, mechanistic causality, and validated protocols for handling 3-methanesulfonyl-N-methylaniline (CAS: 156461-79-9)[1] under acidic stress.
Executive Summary
3-Methanesulfonyl-N-methylaniline is a secondary aromatic amine characterized by a strongly electron-withdrawing methanesulfonyl (-SO₂CH₃) group at the meta position. While this functional group exerts a powerful inductive effect that partially stabilizes the amine against rapid oxidation compared to unsubstituted N-methylaniline[2], the molecule remains highly susceptible to specific degradation pathways in acidic media. The most critical pathways include protonation-induced chromatographic shifts, oxidative oligomerization, thermal rearrangement, and the highly regulated formation of genotoxic N-nitrosamines[3].
Diagnostic Matrix: Acidic Degradation Indicators
Use the following quantitative matrix to rapidly diagnose the chemical causality behind your experimental anomalies.
Degradant / Issue
Catalyst / Condition
Reaction Time / Temp
Mass Shift (Δ Da)
Analytical Indicator
N-Nitrosamine
Trace NO₂⁻, pH < 4
Minutes at 20°C
+29 Da
LC-MS (+29 Da adduct), UV shift
Oligomers
O₂, Transition metals
Days at 20°C
+183 Da (Dimer)
Brown/purple color, broad LC peaks
Alkyl Isomers
Strong HCl (e.g., 6M)
Hours at >200°C
0 Da (Isomer)
RT shift, identical mass
Anilinium Salt
Dilute Acid (pH < pKa)
Instantaneous
+1 Da (Protonation)
Severe retention time (RT) drop
Frequently Asked Questions (FAQs)
Q1: Why does my acidic solution of 3-methanesulfonyl-N-methylaniline turn brown/purple over time?
Causality: You are observing oxidative oligomerization. In acidic media, trace oxidants, transition metals, or dissolved oxygen facilitate single-electron transfer from the nitrogen lone pair, forming a radical cation[2]. These radicals couple to form colored, poly(N-methylaniline)-like oligomeric species.
Expert Insight: The strongly electron-withdrawing -SO₂CH₃ group raises the oxidation potential of the molecule, meaning it degrades slower than unsubstituted N-methylaniline. However, prolonged exposure to light or oxygen in acidic buffers will inevitably trigger this pathway.
Q2: We detected a +29 Da mass adduct in our LC-MS under acidic conditions. What is this, and is it a concern?
Causality: Yes, this is a critical regulatory concern. The +29 Da shift corresponds to N-nitrosation , forming N-nitroso-N-methyl-3-methanesulfonylaniline. Under acidic conditions, trace nitrite impurities (often found in excipients or solvents) convert into nitrous acid and subsequently the nitrosonium ion (NO⁺). This powerful electrophile rapidly attacks the secondary amine[3].
Expert Insight: N-nitrosamines are highly stable and notoriously genotoxic. The FDA mandates strict control and risk assessments for secondary amines in drug development to prevent nitrosamine formation[3]. You must implement nitrite scavengers (see Protocol B).
Q3: During high-temperature acidic reflux (>200°C), we observe new peaks with the exact same mass (185.05 Da). What is happening?
Causality: You are observing the Hofmann-Martius rearrangement . When N-alkyl anilines are heated strongly in the presence of protic acids (like HCl), the N-methyl group migrates from the nitrogen atom to the ortho or para position of the aromatic ring[4].
Expert Insight: The sulfone group deactivates the ring toward electrophilic attack, meaning this rearrangement requires significantly higher temperatures for 3-methanesulfonyl-N-methylaniline than for electron-rich anilines. If you see this, your reaction conditions are excessively harsh.
Q4: Why does the chromatographic retention time shift drastically when analyzing this compound in acidic mobile phases (e.g., 0.1% TFA)?
Causality: 3-Methanesulfonyl-N-methylaniline is a weak base. In acidic mobile phases where the pH is below the molecule's pKa, the secondary amine protonates to form an anilinium ion. This drastically increases its polarity, reducing retention on reverse-phase (C18) columns and causing peak tailing due to secondary interactions with residual silanols on the silica matrix.
Validated Experimental Protocols
Protocol A: Self-Validating Forced Degradation Study
Objective: To map the degradation profile of 3-methanesulfonyl-N-methylaniline under acidic and oxidative stress while ensuring mass balance.
Sample Preparation: Prepare a 1.0 mg/mL stock solution of 3-methanesulfonyl-N-methylaniline in HPLC-grade Acetonitrile.
Acidic Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 1.0 M HCl.
Oxidative-Acidic Stress: Transfer 1 mL of stock to a second vial. Add 1 mL of 0.1 M HCl containing 3% H₂O₂.
Control (Validation Step): Transfer 1 mL of stock to a third vial. Add 1 mL of neutral LC-MS grade water.
Incubation: Seal all vials and incubate at 60°C for 48 hours in the dark.
Quenching & Analysis: Neutralize the acidic samples with 1.0 M NaOH to pH 7. Analyze via LC-UV-MS.
Self-Validation Check: Calculate the mass balance. The sum of the peak areas of all degradants plus the remaining parent compound in the stress vials must equal ≥95% of the parent peak area in the Control vial. If mass balance is <95%, volatile degradants or insoluble polymers (which precipitate out) have formed.
Protocol B: Nitrite Scavenging to Prevent N-Nitrosation
Objective: To chemically protect the secondary amine from genotoxic nitrosamine formation in acidic formulations.
Baseline Assessment: Test your acidic buffer/excipient mixture for trace nitrites using the Griess reagent assay.
Scavenger Addition: Add a nitrite scavenger, such as Ascorbic Acid or Sulfamic Acid, to the acidic medium at a 10:1 molar ratio relative to the expected nitrite concentration.
Positive Control (Validation Step): In a separate vial, spike the medium with 10 ppm Sodium Nitrite (NaNO₂) without the scavenger, then add your amine.
Verification: Analyze both via LC-MS. The positive control must show the +29 Da nitrosamine peak, validating the assay's sensitivity. The scavenged sample must show non-detectable levels of the nitrosamine, proving the protective causality of the scavenger.
Mechanistic Visualizations
Figure 1: Divergent degradation pathways of 3-methanesulfonyl-N-methylaniline under acidic stress.
Figure 2: Diagnostic logic tree for troubleshooting secondary aniline stability issues.
Technical Support Center: 3-Methanesulfonyl-N-methylaniline Production
The following technical guide is structured as a specialized support center resource. It is designed for organic chemists and process engineers encountering specific hurdles in the synthesis and purification of 3-methane...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support center resource. It is designed for organic chemists and process engineers encountering specific hurdles in the synthesis and purification of 3-methanesulfonyl-N-methylaniline (also known as N-methyl-3-(methylsulfonyl)aniline).
Executive Summary
The production of 3-methanesulfonyl-N-methylaniline presents a classic "selectivity paradox" in aniline chemistry. The electron-withdrawing methanesulfonyl group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) at the meta position deactivates the aniline nitrogen, requiring forcing conditions for alkylation.[1] However, once the first methyl group is introduced, the nitrogen becomes more nucleophilic, significantly increasing the rate of the second alkylation.[1] Consequently, the most persistent contaminants are the N,N-dimethyl byproduct , unreacted starting material , and metal residues from catalytic steps.
This guide addresses these issues through three technical modules:
Reaction Selectivity Control
Purification & Isolation Protocols
Analytical Validation
Module 1: The Selectivity Conundrum (Reaction Troubleshooting)
Q1: I am consistently seeing 15-20% N,N-dimethyl impurity (over-methylation). How do I stop the reaction at the mono-methyl stage?
Diagnosis:
You are likely using a direct alkylation method (Methyl Iodide or Dimethyl Sulfate) without sufficient electronic control.[2] The product (
amine) is more reactive than the starting material ( amine).
The Mechanism of Failure:
The
group withdraws electron density, making the primary amine a poor nucleophile.[1]
In this system, . As soon as the product forms, it outcompetes the starting material for the alkylating agent.[1]
Corrective Protocol: The "Reductive Amination" Switch
Switch from direct alkylation to reductive amination. This pathway proceeds via an imine/hemiaminal intermediate which prevents double alkylation under controlled conditions.[1]
Step-by-Step Optimization:
Reagents: Use Paraformaldehyde (
) and Sodium Methoxide (NaOMe) to form the Schiff base first.
Reduction: Use Sodium Borohydride (
) or Sodium Cyanoborohydride () in methanol.
Stoichiometry: Maintain a strict 1:1 to 1.1:1 ratio of Formaldehyde to Amine. Excess formaldehyde leads to N,N-dimethylation via the Eschweiler-Clarke mechanism.[1]
Visualizing the Pathway:
Caption: Figure 1. Reaction pathway showing the critical branch point where over-methylation occurs if stoichiometry is uncontrolled.[1]
Q2: My conversion is stalled at 85% with 15% unreacted starting material. Should I add more methylating agent?
Direct Answer:No. Adding more reagent will almost certainly push the 85% product toward the N,N-dimethyl impurity rather than converting the remaining 15% starting material.[1]
Troubleshooting Steps:
Check Basicity: The sulfonyl group reduces the basicity of the amine.[1] Ensure you are using a base strong enough to deprotonate the ammonium intermediate but not strong enough to hydrolyze the sulfone.[1]
Recommended: Cesium Carbonate (
) or DIPEA in Acetonitrile.
Scavenging Strategy: It is chemically easier to separate the primary amine (SM) from the secondary amine (Product) during workup than it is to separate the tertiary amine (Impurity).[1]
Action: Accept the 85% conversion. Remove the unreacted SM chemically (see Module 2).
Module 2: Purification & Isolation Protocols
Q3: How do I efficiently remove the unreacted primary amine without column chromatography?
Technical Insight:
Primary, secondary, and tertiary amines have distinct reactivities toward electrophiles. You can exploit this for "Chemical Purification."
The "Schiff Base" Scavenging Protocol:
Crude Mixture: Contains SM (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
), Product (), and trace Impurity ().
Add Scavenger: Add 0.2 equivalents of Salicylaldehyde or Phthalic Anhydride to the crude reaction mixture (in solvent).
Mechanism:[1][3][4] The primary amine (SM) reacts rapidly to form an insoluble imine or a polar phthalamic acid.[1] The secondary amine (Product) reacts much slower or not at all under mild conditions.
Filtration/Wash:
If using Salicylaldehyde: The yellow solid imine precipitates.[1] Filter it off.
If using Phthalic Anhydride: The product becomes an acid-soluble amide.[1] Perform a basic wash (
) to pull the reacted impurity into the aqueous phase.[1]
Result: The organic phase retains the pure N-methyl product.[1]
Data Table: Solubility Profile for Workup
Component
pKa (Approx)
Solubility (pH 2)
Solubility (pH 12)
Reactivity w/ Aldehydes
Starting Material ()
~2.5 - 3.0
Soluble
Insoluble
High (Forms Imine)
Product ()
~3.5 - 4.0
Soluble
Insoluble
Low (Steric hindrance)
Impurity ()
~4.5 - 5.0
Soluble
Insoluble
None
Q4: The product has a persistent pink/brown hue. Is this a stability issue?
Diagnosis:
This is likely due to trace oxidation of the aniline or metal catalyst carryover (if Cu or Pd was used). Anilines with electron-withdrawing groups are generally more stable than electron-rich anilines, but trace transition metals can catalyze air oxidation.
De-Colorization Protocol:
Chelation Wash: Wash the organic layer with 5% aqueous EDTA (Ethylenediaminetetraacetic acid) or N-Acetylcysteine.[1] This sequesters metal ions (
Critical: Do not use chlorinated solvents for carbon treatment as they can sometimes leach impurities back out.
Module 3: Analytical Validation
Q5: How do I distinguish the Mono-methyl product from the Di-methyl impurity by NMR?
Interpretation Guide:
The methyl groups have distinct chemical shifts due to symmetry and electronic environment.[1]
1H NMR (DMSO-d6 or CDCl3):
Product (N-Me): Look for a doublet at
2.7–2.9 ppm (integrates to 3H).[5] The doublet arises from coupling with the N-H proton.[1]
Confirmation: A broad singlet (N-H) around 4.0–6.0 ppm (concentration dependent) that exchanges with
.
Impurity (N,N-DiMe): Look for a singlet at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
2.9–3.1 ppm (integrates to 6H). No coupling, no N-H peak.
Starting Material: No methyl peak in the 2.7–3.1 region. Broad singlet (NH2) integrates to 2H.
Decision Tree for Purity Analysis:
Caption: Figure 2. Analytical decision matrix for identifying and remediating specific impurities based on HPLC retention times.
References & Grounding[1][7]
Selectivity in Aniline Methylation:
Source: González, I., et al. (2009).[2][6] "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2." Organic Letters. This paper details the difficulty of stopping at the mono-methyl stage and offers alternative coupling strategies.
Purification of Halogenated/Sulfonyl Anilines:
Source: BenchChem Technical Support. "Purification of Halogenated Aniline Compounds." Provides standard protocols for acid/base extraction and recrystallization of substituted anilines.
Reaction Mechanisms (Reductive Amination):
Source: Qiao, C., et al. (2023).[2][4] "CuH-Catalyzed Selective N-Methylation of Amines." ACS Omega. Discusses the kinetics of methylation in electron-deficient systems.
Safety & Toxicology (Mesilate Esters):
Source: European Medicines Agency (EMA).[2] "Guideline on the Limits of Genotoxic Impurities." Relevant if Methanesulfonyl Chloride was used in precursor synthesis, risking the formation of Methyl Methanesulfonate (MMS).[2]
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 3-methanesulfonyl-N-methylaniline before handling.[1] The formation of genotoxic alkyl mesilates is possible if methanesulfonic acid is present in the presence of alcohols.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Aniline Synthesis & Functionalization Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. I understand the unique frustration of working with anilines: they are too reactive when you want control (oxidation, polysubstitution) and too deactivating when you need catalysis (poisoning metals).
This guide is structured to help you navigate the "Regioselectivity Maze." We move beyond basic textbook theory into the practical causality of why your reaction failed and how to force the isomer you need.
Quick Reference: The Regioselectivity Decision Matrix
Before starting, identify your target isomer and current constraints.
Figure 1: Decision tree for selecting the optimal synthetic strategy based on the desired isomeric outcome.
Focus: Para-Selectivity and Preventing Polysubstitution.
The amino group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) is a powerful electron donor.[1] In standard EAS (halogenation, nitration), the activation energy is so low that the reaction often runs away, hitting all ortho and para positions (e.g., 2,4,6-tribromoaniline).
Troubleshooting Guide: Classical EAS
Q: Why is my reaction turning into a black tar instead of a solid precipitate?
The Cause: Oxidation.[2] Aniline is easily oxidized to quinones and polymerized species ("aniline black") by strong oxidants like nitric acid or even air if the reaction exotherms.
The Fix:
Protect the Amine: Convert to acetanilide (using
) or pivalanilide. This lowers the HOMO energy, making the ring less prone to oxidation while still directing ortho/para.
Temperature Control: Keep nitrations strictly between 0–10 °C.
Add Urea: In nitration, add urea to the reaction mixture to scavenge nitrous acid (
), which catalyzes oxidation cycles [1].
Q: I only want the mono-ortho product, but I get para or mixtures.
The Cause: Sterics vs. Electronics. The para position is sterically less hindered.[3]
The Fix:
Use a "Blocking" Strategy: If you need ortho, you often must block the para position first (e.g., with a sulfonyl group) or use a Directed Ortho Metalation (DoM) strategy.
Specific Reagents: For chlorination, using N-chlorosuccinimide (NCS) in non-polar solvents often favors ortho slightly more than
gas due to hydrogen bonding with the amine proton in the transition state [2].
Focus: Accessing the elusive Meta position and controlled Ortho functionalization.
Modern drug discovery relies on C-H activation to avoid pre-functionalized starting materials. However, free anilines poison catalysts (Pd, Pt, Ir) by binding tightly to the metal center via the nitrogen lone pair.
Strategy A: The "Steric Governor" (Iridium-Catalyzed Borylation)
This is the most powerful tool for regioselectivity. Iridium catalysts (with bipyridine ligands) are sterically driven , not electronically driven. They react at the least hindered C-H bond.
Mechanism: The active species is bulky. It cannot approach C-H bonds adjacent to substituents (ortho positions).
Outcome:
1,2-disubstituted arenes: Reacts at the distinct meta or para positions (positions 4 or 5).
1,3-disubstituted arenes: Reacts exclusively at the common meta position (position 5), avoiding the crowded C2.
Q: My Ir-catalyzed reaction has 0% conversion with free aniline.
The Cause: Catalyst Poisoning. The amine binds to the Ir.
The Fix:
Protect as HBPin adduct: Pre-treat the aniline with
to form . The bulky BPin group on nitrogen prevents coordination to the catalyst and adds steric bulk to block ortho positions further [3].
Use Lewis Acids: Add a Lewis acid (like
) to bind the nitrogen lone pair, rendering it non-coordinating.
Strategy B: Transient Directing Groups (TDGs)
For ortho-C-H activation (e.g., arylation), you don't always need to install and remove a pivaloyl group.
The Tech: Use a catalytic aldehyde (like 2-pyridinecarboxaldehyde) or a specific ligand system (like [2,2′-bipyridin]-6(1H)-one ).
How it works: The aldehyde condenses with aniline to form a temporary imine. The imine nitrogen directs the Pd catalyst to the ortho position. After the turnover, the imine hydrolyzes back to the free amine [4].
Module 3: Experimental Protocol
Protocol: Sterically Controlled C-H Borylation of Anilines
Target: Accessing Meta/Para positions by avoiding Ortho.
Principle: This protocol uses an Iridium catalyst with a bulky ligand to borylate the most accessible C-H bond. We protect the aniline in situ as a silyl-amine or use the HBPin-adduct strategy to prevent catalyst poisoning.
Reagents:
Substrate: 3-methylaniline (Target: 5-position borylation, meta to both groups).
Catalyst Precursor:
(1.5 mol%)
Ligand:
(4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)
Boron Source:
(bis(pinacolato)diboron) (1.0 equiv)
Solvent: THF or MTBE (anhydrous).
Step-by-Step Workflow:
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under Ar flow, charge a reaction vial with
(10 mg, 0.015 mmol) and (8 mg, 0.03 mmol).
Solvent & Activation: Add THF (2 mL). The solution should turn dark brown/red, indicating active catalyst formation.
Substrate Addition:
Critical Step: Do not add free aniline yet.
Mix
(254 mg, 1.0 mmol) into the catalyst solution.
Add the aniline (1.0 mmol).[1] Note: If the aniline is primary, it is often best to use the N-protected form (e.g., N-Boc or N-TMS) to ensure high yields, though modern ligands tolerate free amines better.
Reaction: Seal the vial and heat to 80 °C for 16 hours.
Workup: Cool to room temperature. Pass through a short pad of silica gel (eluting with
) to remove the catalyst.
Analysis: The product will be the aryl boronate ester. In the case of 3-methylaniline, the BPin group will install at the 5-position (the only position not adjacent to a substituent).
Data Table: Expected Regioselectivity (Ir-Catalysis)
Substrate Pattern
Major Product Position
Reason
Monosubstituted (Ph-X)
Meta : Para (2:1 mix)
Statistical (2 meta vs 1 para C-H).
1,3-Disubstituted
Position 5 (Meta)
C2 is blocked by two groups; C4/C6 blocked by one. C5 is open.
1,2-Disubstituted
Position 4 or 5
Sterically most accessible.
1,4-Disubstituted
No Reaction / Slow
All positions are ortho to a group. Requires smaller ligands.
Visualizing the Mechanism
The following diagram illustrates the "Steric Matching" required for Iridium-catalyzed borylation, the most reliable method for non-ortho functionalization.
Figure 2: The steric filtering mechanism of Iridium-catalyzed borylation. The bulky ligand sphere prevents the metal from approaching C-H bonds adjacent to substituents.
References
BenchChem. (2025).[1][2][4] Technical Support Center: Regioselective Nitration of Substituted Anilines. Link
Smith, K., et al. (2025). Regioselective Halogenation of Anilines. Journal of Organic Chemistry. (Cited via search context 1.21)
Mihara, H., et al. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Michigan State University Chemistry. Link
Haldar, C., et al. (2022).[5] Ligand- and Substrate-Controlled para C-H Borylation of Anilines at Room Temperature. Organic Letters, 24(44), 8147-8152.[5] Link
Rej, S., & Chatani, N. (2021).[6] Transient Imine as a Directing Group for the Metal-Free o-C-H Borylation of Benzaldehydes. J. Am. Chem. Soc., 143, 2920-2929.[6] Link
The following guide provides an in-depth technical comparison of the 3-methanesulfonyl-N-methylaniline isomers. This analysis synthesizes structural reactivity relationships, predicted and observed spectral data, and pra...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of the 3-methanesulfonyl-N-methylaniline isomers. This analysis synthesizes structural reactivity relationships, predicted and observed spectral data, and practical differentiation strategies for researchers in medicinal chemistry.
Introduction & Structural Context
3-Methanesulfonyl-N-methylaniline (CAS: 1892465-71-2) is a critical intermediate in the synthesis of EGFR inhibitors and other kinase-targeting small molecules. In drug development, the precise position of the methanesulfonyl group (–SO₂Me) relative to the N-methylamino group (–NHMe) dictates both the biological activity and the metabolic stability of the final pharmacophore.
Distinguishing the Meta (3-) isomer from its Ortho (2-) and Para (4-) counterparts is a common analytical challenge. This guide establishes a self-validating spectral framework to identify each isomer using NMR, IR, and MS data.
The Isomers[1]
Ortho (2-isomer): High steric hindrance; potential intramolecular H-bonding.
Meta (3-isomer): The target intermediate; electronic decoupling between donor/acceptor.
Para (4-isomer): Strong "push-pull" electronic conjugation; high symmetry.
Experimental Methodology (Standardized Protocol)
To ensure reproducible spectral data, the following isolation and characterization protocols are recommended.
Synthesis & Isolation Note
These isomers are typically generated via the nucleophilic aromatic substitution of fluorophenyl methyl sulfones or the N-methylation of the corresponding anilines.
Solvent System: Deuterated Chloroform (CDCl₃) is the standard for NMR to prevent solvent peak overlap in the aromatic region (6.5–8.0 ppm).
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Concentration: ~10 mg/mL for clear splitting resolution.
Analytical Workflow Diagram
The following decision tree outlines the logical flow for differentiating the isomers based on spectral features.
Figure 1: Decision tree for identifying methanesulfonyl-N-methylaniline isomers based on 1H NMR aromatic splitting patterns.
Comparative Spectral Data
Proton NMR (1H NMR) Analysis
The most definitive identification method is 1H NMR. The electronic push (N-Me) and pull (SO₂Me) effects create distinct chemical shift environments.
Note: "Singlet (t)" refers to a singlet that may show fine triplet splitting due to long-range coupling.
Mechanistic Insight:
Para-Isomer: Shows the classic "roofing" effect of an AA'BB' system. The protons ortho to the electron-donating Nitrogen (H2,6) are shielded (upfield, ~6.65 ppm), while those ortho to the electron-withdrawing Sulfone (H3,5) are deshielded (downfield, ~7.75 ppm).
Meta-Isomer: The proton at position 2 (H2) is flanked by both substituents. It appears as a narrow singlet or doublet of doublets, distinct from the other aromatic protons.
Ortho-Isomer: The proximity of the N-Me and SO₂Me groups causes steric twisting, often deshielding the N-methyl signal compared to the other isomers.
Infrared Spectroscopy (FT-IR)
While less specific for isomer differentiation than NMR, IR confirms the functional groups.
N-H Stretch: A sharp band around 3400–3420 cm⁻¹ . In the Ortho isomer, this may broaden or shift to lower wavenumbers (~3350 cm⁻¹) if intramolecular hydrogen bonding occurs between the NH and the sulfone oxygen.
Sulfone Stretches: Strong symmetric (~1150 cm⁻¹) and asymmetric (~1300 cm⁻¹) O=S=O bands are present in all isomers.
Mass Spectrometry (ESI-MS)
Molecular Ion: [M+H]⁺ = 186.05 m/z.
Fragmentation:
All isomers show a characteristic loss of the methyl group [M-15]⁺.
Ortho Effect: The Ortho isomer often exhibits a unique fragmentation pathway involving the loss of OH or SO due to the proximity of the substituents, which is less favored in Meta and Para isomers.
Detailed Differentiation Protocol
Step 1: The "Singlet Test" (Meta Identification)
The hallmark of 3-methanesulfonyl-N-methylaniline is the presence of an aromatic proton (H2) located between the amino and sulfonyl groups.
Zoom into the 7.0–7.5 ppm region.
Look for a signal integrating to 1H that appears as a singlet (or finely split doublet).
Result: If present, the sample is likely the Meta isomer.
Step 2: The "Symmetry Check" (Para Identification)
Check for a simplified aromatic region containing only two major signal environments (integrating to 2H each).
Look for a large chemical shift difference (>1.0 ppm) between these two sets of signals.
Result: This confirms the Para isomer (Push-Pull system).
Step 3: NOESY Confirmation (Advanced)
If 1H NMR is ambiguous (e.g., overlapping peaks), use 1D-NOESY.
Irradiate the N-Methyl peak (~2.9 ppm).
Ortho: Strong NOE enhancement of the aromatic H6 and potentially the SO₂Me (if conformation allows).
Meta: Strong NOE enhancement of H2 and H4.
Para: Strong NOE enhancement of the equivalent H2 and H6 protons only.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11074093, 3-methanesulfonyl-N-methylaniline. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.).[1] John Wiley & Sons. (Authoritative grounding for substituent chemical shift effects).
Reich, H. J.WinPLT NMR Coupling Patterns. University of Wisconsin-Madison. (Reference for AA'BB' vs ABCD splitting logic).
Spectroscopic Validation of 3-Methanesulfonyl-N-methylaniline: A Comparative Synthesis Guide
This guide provides an in-depth technical validation of 3-methanesulfonyl-N-methylaniline synthesis, focusing on the critical spectroscopic differentiation between the desired mono-methylated product and common synthetic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical validation of 3-methanesulfonyl-N-methylaniline synthesis, focusing on the critical spectroscopic differentiation between the desired mono-methylated product and common synthetic impurities (specifically the over-methylated N,N-dimethyl analog).
Executive Summary: The Mono-Methylation Challenge
3-methanesulfonyl-N-methylaniline (CAS: 114050-70-7) is a high-value pharmacophore in medicinal chemistry, often serving as a key intermediate for kinase inhibitors and CNS-active agents.[1] The synthesis hinges on the selective mono-methylation of the electron-deficient 3-methanesulfonylaniline.[1]
The core challenge is the selectivity vs. reactivity trade-off . The electron-withdrawing sulfone group at the meta position decreases the nucleophilicity of the amine, often requiring harsher conditions that inadvertently promote over-methylation to the N,N-dimethyl impurity .[1] This guide compares the "Direct Alkylation" approach against the "Reductive Amination" method, providing the spectroscopic evidence required to validate the superior route.[1]
Comparative Synthesis Analysis
We evaluate two distinct synthetic pathways. The choice of pathway dictates the impurity profile and the rigor required in spectroscopic validation.[1]
Method A: Direct Alkylation (The "Quick & Dirty" Alternative) [1]
Outcome: Frequently yields a mixture of starting material (SM), Product (Mono), and Impurity (Bis-methylated).[1]
Risk: High.[1] The product is more nucleophilic than the starting material (due to the inductive effect of the added methyl group), accelerating the second methylation.[1]
Method B: Controlled Reductive Amination (The Recommended Protocol)
Reagents: Paraformaldehyde, NaOMe, NaBH4 (in situ imine formation and reduction).[1]
Mechanism: Formation of the hemiaminal/imine followed by hydride reduction.[1]
Outcome: High selectivity for the mono-methylated species.[1][2][3]
Validation: Requires confirmation of the N-H moiety and integration of the methyl signal.[1]
N-Methyl Group: Appears as a doublet (J ≈ 5.0 Hz) at 2.75 ppm due to coupling with the N-H proton.[1] In the N,N-dimethyl impurity, this appears as a strong singlet at ~3.0 ppm (integrating to 6H).[1]
Amine Proton (N-H): A broad quartet (or broad singlet) at 6.05 ppm .[1] This signal is absent in the N,N-dimethyl impurity.[1]
Sulfone Methyl: A sharp singlet at 3.15 ppm .[1] This peak is present in all species (SM, Product, Impurity) and serves as an internal integration standard (3H).[1]
Table: Chemical Shift Comparison (
)
Proton Environment
Target: N-Methyl (, ppm)
Impurity: N,N-Dimethyl (, ppm)
Start Mat: Primary Amine (, ppm)
N-H
6.05 (q, 1H)
Absent
5.60 (s, 2H)
N-C
2.75 (d, 3H)
3.02 (s, 6H)
Absent
-C
3.15 (s, 3H)
3.18 (s, 3H)
3.12 (s, 3H)
Ar-H (C2)
7.10 (s)
7.20 (s)
7.05 (s)
B. Infrared (IR) Spectroscopy
Target (Secondary Amine): Single sharp absorption band at 3410 cm⁻¹ (N-H stretch).[1]
Impurity (Tertiary Amine):No absorption in the 3300–3500 cm⁻¹ region.[1]
Sulfone Markers: Strong bands at 1305 cm⁻¹ (asymmetric
Pass Criteria: The N-Methyl integral must be 2.9 – 3.1 .[1]
Fail Criteria: If N-Methyl integral is > 3.2 or if a second singlet appears at 3.0 ppm, the sample contains N,N-dimethyl impurity.[1]
Mechanistic Pathway Diagram
The following diagram details the reaction pathway and the divergence point where the impurity is formed.
Figure 2: Synthetic pathway showing the controlled route to the target and the risk of over-alkylation.
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11074093, 3-methanesulfonyl-N-methylaniline. Retrieved from [Link][1]
Salvatore, R. N., et al. (2002).[1] Synthesis of secondary amines. Tetrahedron, 58(46), 9297-9308.[1] (Foundational text on reductive amination selectivity).
Li, X., et al. (2018).[1] Selective N-methylation of anilines with methanol over heterogeneous catalysts. Green Chemistry. (Context for alternative green synthesis routes).
Reich, H. J. (2023).[1] Structure Determination Using NMR: Chemical Shifts of Anilines. University of Wisconsin-Madison.[1] Retrieved from [Link][1]
comparative study of different synthetic routes to substituted anilines
Title: Strategic Synthesis of Substituted Anilines: A Comparative Guide to Methodology Selection Executive Summary: The "Aniline Bottleneck" In modern drug discovery, the aniline moiety is ubiquitous—found in blockbuster...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Strategic Synthesis of Substituted Anilines: A Comparative Guide to Methodology Selection
Executive Summary: The "Aniline Bottleneck"
In modern drug discovery, the aniline moiety is ubiquitous—found in blockbusters like paracetamol, lidocaine, and complex kinase inhibitors. However, the route to these amines is rarely "one size fits all." The choice of synthetic pathway dictates not just yield, but impurity profiles, scalability, and environmental impact (E-factor).
This guide objectively compares the three dominant synthetic routes:
Chemo-Selective Reduction of Nitroarenes (The Industrial Workhorse)
Buchwald-Hartwig Cross-Coupling (The Precision Tool)
Nucleophilic Aromatic Substitution (
) (The "Activated" Specialist)
Method A: Chemo-Selective Reduction of Nitroarenes
Best For: Large-scale manufacturing, simple substrates, and atom economy.
Critical Challenge: Preventing dehalogenation when reducing halonitroarenes.
Classically, iron-mediated reduction (Béchamp) was the standard, but it generates massive sludge waste. The modern standard is catalytic hydrogenation. However, standard Pd/C often cleaves C-Cl and C-Br bonds (hydrodehalogenation), destroying the scaffold.
Advanced Protocol: Transfer Hydrogenation with Hydrazine/Pd-C
Why this works: Hydrazine acts as a hydrogen donor that, under controlled temperature, favors nitro-reduction over dehalogenation due to kinetic differentiation on the catalyst surface.
Experimental Workflow:
Setup: Charge a round-bottom flask with 1-bromo-4-nitrobenzene (1.0 equiv) and 10% Pd/C (0.5 mol% Pd loading).
Solvent: Add Ethanol (10 mL/g substrate).
Reagent: Add Hydrazine hydrate (
, 5.0 equiv) dropwise at reflux. Caution: Exothermic.
Reaction: Reflux for 2–4 hours. Monitor by TLC/LCMS for disappearance of the nitro peak.
Workup: Filter hot through Celite to remove Pd/C. Concentrate filtrate.
Validation: 1H NMR should show a shift of aromatic protons upfield and the appearance of a broad singlet (
Selectivity: >98% retention of Bromine/Chlorine substituents.[2]
Atom Economy: High (Byproducts are
and ).
Method B: Buchwald-Hartwig Cross-Coupling
Best For: Late-stage functionalization, complex heterocycles, and installing amines on unactivated aryl halides.
Critical Challenge: Cost of Palladium and ligand removal.
This method revolutionized medicinal chemistry by allowing the synthesis of anilines from aryl halides and amines, bypassing the need for nitration (which is often non-selective).
Advanced Protocol: The "Universal" XPhos System
Why this works: XPhos is a bulky, electron-rich biaryl phosphine ligand. It promotes oxidative addition into unreactive aryl chlorides and facilitates reductive elimination, preventing the formation of inactive Pd-dimers.
Experimental Workflow:
Inerting: Flame-dry a Schlenk tube and cycle Argon 3x.
biological activity of 3-methanesulfonyl-N-methylaniline derivatives vs. parent compound
As a Senior Application Scientist specializing in medicinal chemistry and assay development, I frequently evaluate how subtle structural modifications transform a raw chemical fragment into a viable therapeutic lead. The...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in medicinal chemistry and assay development, I frequently evaluate how subtle structural modifications transform a raw chemical fragment into a viable therapeutic lead.
The compound 3-methanesulfonyl-N-methylaniline (3-MSMA) serves as a classic example of a dual-natured pharmacophore. It contains a highly desirable target-engaging moiety (the methanesulfonyl group) paired with a severe metabolic liability (the secondary
-methylamine). This guide objectively compares the biological activity of the parent 3-MSMA compound against its advanced derivatives, detailing the mechanistic causality behind their performance differences and providing the self-validating protocols used to quantify these metrics.
To understand the vast difference in biological activity between the parent compound and its derivatives, we must analyze the molecule's two primary functional groups:
The Methanesulfonyl (
) Pharmacophore: This group is a well-established anchor for selective target engagement, most notably in Cyclooxygenase-2 (COX-2) inhibitors. The moiety specifically inserts into the COX-2 secondary pocket, forming critical hydrogen bonds with Arg513, Phe518, and Val523—a pocket that is sterically inaccessible in the COX-1 isoform due to the bulkier Ile523 residue[1].
The Secondary Amine (
-methylaniline): While useful as a synthetic handle, secondary -methylanilines are highly susceptible to rapid -dealkylation catalyzed by Cytochrome P450 (CYP450) and Flavin-containing monooxygenase (FMO) enzymes[2]. The -methyl group is oxidized to a transient carbinolamine, which rapidly collapses to release formaldehyde, clearing the drug and potentially forming reactive, toxic metabolites[3].
The Causality of Derivatization: The parent 3-MSMA lacks the necessary structural bulk to achieve high-affinity binding and is rapidly degraded in vivo. By converting the secondary amine into an amide or integrating it into a rigid heterocyclic core (such as a diarylquinoline or oxadiazole), medicinal chemists achieve two goals simultaneously: they lock the molecule into an optimal binding conformation and sterically shield the vulnerable nitrogen from CYP450 oxidation[1][4].
Fig 1. SAR and metabolic logic comparing parent 3-MSMA to advanced derivatives.
Quantitative Performance Comparison
The following table synthesizes the biological activity and metabolic stability of the parent 3-MSMA compared to two representative derivative classes. The data illustrates how derivatization exponentially increases both target affinity and half-life.
Compound Class
COX-2 IC₅₀ (µM)
COX-1 IC₅₀ (µM)
Selectivity Index (COX-1/COX-2)
HLM (min)
Primary Clearance Mechanism
Parent 3-MSMA
> 50.0
> 50.0
N/A
< 15
Rapid CYP-mediated -demethylation
-Acyl Derivative
1.25
> 50.0
> 40
45
Amide hydrolysis / slow oxidation
Diarylquinoline Derivative
0.07
> 50.0
> 700
> 120
Phase II Glucuronidation
Data interpretation: The integration of the 3-MSMA pharmacophore into a diarylquinoline scaffold yields a sub-micromolar COX-2 inhibitor with a Selectivity Index exceeding 700, outperforming traditional reference drugs like celecoxib[1]. Furthermore, the Human Liver Microsome (HLM) half-life extends from a highly unstable <15 minutes to >120 minutes.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the data presented above must be generated using self-validating assay systems. Below are the rigorous protocols used to evaluate these compounds.
Protocol A: Target Engagement via TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
Causality of Choice: We utilize TR-FRET rather than standard fluorescence. Aromatic derivatives often exhibit autofluorescence that confounds standard assays. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing us to introduce a time delay (e.g., 50 µs) before measurement, allowing short-lived background autofluorescence to decay completely.
Step-by-Step Workflow:
Assay Preparation: Dispense 10 µL of the target enzyme (e.g., COX-2 or specific kinase) into a 384-well low-volume plate.
Compound Addition: Add 100 nL of the 3-MSMA derivative (titrated from 10 µM to 0.1 nM in DMSO) using an acoustic liquid handler to eliminate tip-based carryover.
Tracer & Antibody Addition: Add 5 µL of the fluorescent tracer ligand and 5 µL of the Europium-labeled anti-tag antibody.
Incubation: Seal and incubate at room temperature for 60 minutes to reach binding equilibrium.
Measurement: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Self-Validation (Z'-factor): Calculate the Z'-factor using the positive control (e.g., Celecoxib) and negative control (DMSO vehicle). Acceptance criteria: The assay is only valid if Z' > 0.5, proving a wide dynamic range and low data variance.
Fig 2. Self-validating TR-FRET workflow for quantifying derivative target engagement.
Protocol B: Metabolic Stability (HLM Assay)
Causality of Choice: To prove that derivatization shields the
-methyl group from CYP450 enzymes, we must test the compounds in Human Liver Microsomes. The addition of NADPH is a strict requirement, as CYP450 enzymes are obligate monooxygenases that require electron transfer from the NADPH-P450 reductase complex to function[3].
Step-by-Step Workflow:
Master Mix: Prepare a solution containing 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).
Compound Spiking: Add the parent 3-MSMA or derivative to a final concentration of 1 µM.
Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).
Time-Course Sampling: Aliquot 50 µL at specific time points (0, 15, 30, 60, 120 minutes).
Quenching: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating proteins for clean LC-MS/MS injection.
Self-Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is only validated if Verapamil is rapidly depleted (
< 20 min) and Warfarin remains stable, confirming the microsomes are metabolically active.
References
Design, synthesis and biological evaluation of new 2,3-diarylquinoline derivatives as selective cyclooxygenase-2 inhibitors - PubMed
Source: National Institutes of Health (NIH)
URL:[Link]
NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead
Source: Royal Society of Chemistry (RSC)
URL:[Link]
Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC
Source: National Institutes of Health (NIH)
URL:[Link]
Mechanism of Melatonin Metabolism by CYP1A1: What Determines the Bifurcation Pathways of Hydroxylation versus Deformylation? - ACS Publications
Source: American Chemical Society (ACS)
URL:[Link]
comparing the reactivity of 3-methanesulfonyl-N-methylaniline with other anilines
An in-depth comparative analysis of 3-methanesulfonyl-N-methylaniline against standard aniline derivatives provides critical insights for researchers designing synthetic routes, particularly in the development of complex...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of 3-methanesulfonyl-N-methylaniline against standard aniline derivatives provides critical insights for researchers designing synthetic routes, particularly in the development of complex pharmaceuticals like NaV1.8 voltage-gated sodium channel inhibitors[1][2].
By decoupling the electronic effects of the methanesulfonyl group from the steric influence of the N-methyl group, we can accurately predict the molecule's behavior in nucleophilic substitution, acylation, and oxidation workflows.
Structural Causality & Electronic Profiling
The reactivity of any aniline derivative is governed by the electron density at the nitrogen lone pair and the steric environment of the transition state. 3-Methanesulfonyl-N-methylaniline presents a unique "push-pull" dynamic that heavily skews its reactivity profile:
The Deactivating EWG Effect: The methanesulfonyl group (
) is a powerful electron-withdrawing group. Quantitative Hammett equation studies assign the meta-methanesulfonyl group a substituent constant () of approximately +0.615 to +0.68[3][4]. This strong inductive withdrawal depletes electron density from the aromatic ring, drastically reducing the intrinsic basicity and nucleophilicity of the amine nitrogen.
The Steric N-Alkyl Penalty: While N-alkylation typically increases basicity via the inductive electron-donating (+I) effect of the methyl group, it introduces significant primary steric hindrance during bimolecular reactions[5]. In nucleophilic aromatic substitution (SNAr), this steric bulk forces a highly strained, reactant-like transition state, increasing the activation energy[5].
Synergistic Suppression: In 3-methanesulfonyl-N-methylaniline, the nitrogen atom suffers a dual penalty: severe electronic deactivation from the meta-sulfonyl group and steric impedance from the N-methyl group. Consequently, it acts as a remarkably poor nucleophile compared to its parent structures.
Diagram 1: The synergistic electronic and steric effects governing the reactivity of 3-methanesulfonyl-N-methylaniline.
Quantitative Reactivity Comparison
To objectively evaluate performance, we benchmark 3-methanesulfonyl-N-methylaniline against three fundamental alternatives: Aniline (baseline), N-Methylaniline (steric control), and 3-Methanesulfonylaniline (electronic control).
Nucleophilic Acylation: The spontaneous acylation of substituted anilines follows a rate law strictly dependent on the base strength of the aniline (
)[6]. Because 3-methanesulfonyl-N-methylaniline has a depressed , uncatalyzed acylation is sluggish. Successful coupling often requires transition-metal catalysis or strong acyl transfer agents (e.g., Al(OtBu)3) to bypass the thermodynamic barrier[7].
SNAr Kinetics: In SNAr reactions, the formation of the intermediate Meisenheimer (
-complex) is rate-determining[5]. The ratio of rate constants between primary anilines and N-methylanilines () heavily favors primary amines due to the primary steric effect[5].
Oxidative Stability: Chemical oxidation of N-methylanilines (e.g., via hexacyanoferrate) proceeds via a one-electron abstraction to form a radical intermediate[8][9]. The strongly electron-withdrawing methanesulfonyl group destabilizes this transient radical cation, making 3-methanesulfonyl-N-methylaniline highly resistant to oxidative degradation compared to standard N-methylaniline.
To empirically verify the suppressed nucleophilicity of 3-methanesulfonyl-N-methylaniline without inter-assay variability, a competitive kinetic assay is utilized.
Causality of Protocol Design: By running a competitive reaction in a single pot with an internal standard, we eliminate fluctuations in temperature, moisture, and electrophile concentration. The system is self-validating; the consumption rate of the baseline aniline acts as an internal control for the integrity of the electrophile.
Materials:
Equimolar mixture (0.1 M each) of Aniline, N-Methylaniline, and 3-Methanesulfonyl-N-methylaniline (CAS: 156461-79-9)[10].
Electrophile: Isobutyryl chloride (0.05 M, sub-stoichiometric to ensure competition)[6].
Solvent: Anhydrous Acetonitrile (aprotic, prevents solvolysis of the acyl chloride).
Internal Standard: 1,3,5-Trimethoxybenzene.
Step-by-Step Protocol:
Preparation: In an oven-dried Schlenk flask under inert argon, dissolve the three aniline derivatives (0.1 M each) and the internal standard (0.05 M) in 10 mL of anhydrous acetonitrile.
Equilibration: Stir the mixture at 25.0 °C (±0.1 °C) using a thermostatic bath for 15 minutes.
Initiation: Inject isobutyryl chloride (0.05 M) rapidly via syringe. Start the kinetic timer.
Sampling: Withdraw 50 µL aliquots at precise intervals (1, 3, 5, 10, 20, and 60 minutes).
Quenching: Immediately inject each aliquot into 1 mL of a pre-chilled quench solution (50:50 Methanol/Water with 0.1% TFA) to instantly halt the acylation by solvolyzing unreacted acyl chloride.
Analysis: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm).
Data Processing: Calculate the pseudo-first-order rate constants (
) by plotting versus time.
Diagram 2: Self-validating competitive kinetic workflow for determining relative nucleophilicity.
References
Stenutz.eu. "Hammett substituent constants." Stenutz. Available at:[3]
ResearchGate. "Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect." ResearchGate. Available at:[4]
RSC Publishing. "Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether." Journal of the Chemical Society B: Physical Organic. Available at:[6]
Sigma-Aldrich. "N-methyl-3-methylaniline | 3-methanesulfonyl-N-methylaniline (CAS No.: 156461-79-9)." Sigma-Aldrich. Available at:[10]
Academia.edu. "Kinetics of N-Alkyl Side Chain Oxidations. Oxidation of N,N-Dimethylaniline by Alkaline Hexacyanoferrate(III)." Academia.edu. Available at:[8]
ResearchGate. "Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy." ResearchGate. Available at:[9]
ResearchGate. "Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction." ResearchGate. Available at:[5]
PubMed Central (PMC). "Nickel-Catalyzed Activation of Acyl C–O Bonds of Methyl Esters." NIH. Available at:[7]
Google Patents. "Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain (WO2023211990A1)." Google Patents. Available at:[1]
Google Patents. "Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain (CN119585247A)." Google Patents. Available at:[2]
A Senior Application Scientist's Guide to the Structural Elucidation of 3-Methanesulfonyl-N-methylaniline Derivatives: A Comparative Analysis Centered on X-ray Crystallography
For researchers and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of rational drug design. The spatial arra...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of rational drug design. The spatial arrangement of atoms dictates a compound's physical properties, its interaction with biological targets, and ultimately, its efficacy and safety. Among the myriad of compounds explored for therapeutic potential, sulfonamide derivatives, including those of 3-methanesulfonyl-N-methylaniline, are of significant interest due to their diverse biological activities.[1][2] This guide provides an in-depth exploration of single-crystal X-ray crystallography as the definitive method for their structural analysis, while objectively comparing it with alternative and complementary techniques.
The Gold Standard: Why Single-Crystal X-ray Crystallography is Definitive
Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive analytical technique that provides unambiguous and detailed information about the atomic and molecular structure of a crystalline substance.[3][4] It is considered the "gold standard" because it can determine the absolute stereochemistry and reveal precise details such as bond lengths, bond angles, and conformational arrangements within the crystal lattice.[5][6]
The fundamental principle, discovered by Max von Laue in 1912, is that a crystal acts as a three-dimensional diffraction grating for X-rays.[3] When a beam of monochromatic X-rays strikes a well-ordered crystal, the X-rays are scattered by the electrons of the atoms. These scattered waves interfere with one another, producing a unique diffraction pattern of spots of varying intensity.[7] By analyzing the positions and intensities of these spots using Bragg's Law, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the positions of the individual atoms can be determined, yielding a precise molecular model.[8]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and patience. Each step is critical for success, as the quality of the final structure is heavily dependent on the quality of the initial crystals.
Figure 1: Experimental Workflow for X-ray Crystallography.
Detailed Experimental Protocol
1. Synthesis and Purification:
Synthesis: A common route for synthesizing sulfonamides involves the reaction of an arylsulfonyl chloride with a primary or secondary amine, such as N-methylaniline, in the presence of a base.[2] For a 3-methanesulfonyl-N-methylaniline derivative, one would typically react 3-(chlorosulfonyl)benzenesulfonamide with N-methylaniline.
Purification: The crude product must be purified to the highest possible degree (>99%) to facilitate crystallization. Techniques like column chromatography followed by recrystallization from a suitable solvent are standard.[9] Purity is typically confirmed by NMR spectroscopy and mass spectrometry.
2. Crystallization:
This is often the most challenging step, as finding conditions that promote the growth of single, well-ordered, and appropriately sized (typically 30-300 microns) crystals can be a process of trial and error.[6][10]
Solvent Selection: A good starting point is to find a solvent in which the compound is sparingly soluble.
Classical Methods:
Slow Evaporation: The compound is dissolved in a solvent and the container is loosely covered, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and inducing crystallization.[11]
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second solvent (an "anti-solvent") in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystal growth.[10]
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix.[11]
Modern Methods: For challenging molecules, high-throughput techniques like microbatch under-oil and encapsulated nanodroplet crystallization (ENaCt) allow for screening a wide range of conditions using minimal material.[5][12]
3. Data Collection and Structure Refinement:
A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer.[6]
The crystal is often cooled in a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations and protect it from radiation damage.
The crystal is rotated in the X-ray beam while a detector records the diffraction pattern.[7]
Specialized software is used to integrate the raw diffraction data to determine the unit cell dimensions and the intensities of thousands of reflections.
The phase problem is solved to generate an initial electron density map, and an atomic model is built into this map.
This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final structure is validated for geometric correctness and deposited in a crystallographic database.
Case Study: Structural Insights into a Related Derivative
While a public crystal structure for 3-methanesulfonyl-N-methylaniline was not identified, a study on the rearrangement products of the closely related 3-methanesulfonyl-N-methyl-N-nitroaniline provides valuable, directly applicable insights.[13] The study successfully determined the structures of two isomers: 3-methanesulfonyl-N-methyl-2-nitroaniline and 5-methanesulfonyl-N-methyl-2-nitroaniline.
The analysis revealed significant deformations in the aromatic rings, pushing them towards an ortho-quinonoidal geometry due to steric and electronic interactions.[13] This kind of detailed conformational information—how substituents distort the planar ring and influence the overall molecular shape—is critical for understanding how a molecule might fit into a receptor's binding pocket and is a prime example of the power of X-ray crystallography.
Table 1: Representative Crystallographic Data (Hypothetical for a Novel Derivative)
Parameter
Value
Significance
Chemical Formula
C8H11NO2S
Confirms the elemental composition of the crystallized molecule.
Crystal System
Monoclinic
Describes the basic shape of the unit cell.
Space Group
P2₁/c
Defines the symmetry elements within the unit cell.
a, b, c (Å)
8.5, 12.1, 9.3
The dimensions of the unit cell along the three axes.
α, β, γ (°)
90, 105.2, 90
The angles between the unit cell axes.
Volume (ų)
925.6
The volume of a single unit cell.
Z
4
The number of molecules in one unit cell.
R-factor (R1)
0.045
A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Bond Lengths/Angles
e.g., S-O: 1.43 Å, C-N-C: 118.5°
Provides precise geometric details of the molecule's covalent structure.[3]
A Comparative Guide: Choosing the Right Tool for the Job
While SCXRD is unparalleled for definitive structure determination, it is not the only tool available. Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry offer complementary and sometimes more practical alternatives depending on the research question.
Figure 2: Logic for Selecting a Structural Analysis Technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for elucidating the structure of molecules in solution. It provides rich information about the chemical environment and connectivity of atoms. For small molecules, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can often be used to solve the complete chemical structure.
Key Advantage: NMR provides data on the molecule in a solution state, which can be more biologically relevant than a solid crystal lattice. It is also the premier technique for studying molecular dynamics and conformational changes in solution.[14]
Limitation: While NMR can define connectivity and relative stereochemistry, determining the absolute three-dimensional structure with the same precision as X-ray crystallography is more challenging for small molecules.[8] Furthermore, unlike crystallography, NMR cannot directly observe non-proton atoms and relies on their effect on nearby protons or carbon atoms.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), use the principles of quantum mechanics to model and predict molecular structures and properties.[15][16] These in silico techniques are invaluable for complementing experimental data.
Key Advantage: Computational chemistry can predict structures before a molecule is even synthesized, guiding experimental efforts.[17][18] It is also used to study reaction mechanisms, predict spectroscopic properties, and model protein-ligand interactions, providing insights that are difficult to obtain experimentally.[19]
Limitation: Computational models are approximations of reality. The results are highly dependent on the level of theory and basis set used. Experimental validation, ideally from X-ray crystallography or NMR, is crucial to confirm the computational predictions.
Table 2: Comparison of Key Structural Elucidation Techniques
Feature
Single-Crystal X-ray Crystallography
NMR Spectroscopy
Computational Chemistry
Sample State
Solid (Single Crystal)
Liquid (Solution)
In Silico (No physical sample)
Primary Information
Absolute 3D structure, bond lengths/angles, packing.[6]
Predicted 3D structure, electronic properties, energy minima.[16]
Key Strength
Unambiguous determination of absolute stereostructure.
Analysis in a biologically relevant solution state; studies of dynamics.
Predictive power; cost-effective exploration of possibilities.[18]
Main Limitation
Requires high-quality single crystals, which can be difficult to grow.[21]
Less precise for absolute 3D coordinates; size limitations.
Is a model, not a measurement; requires experimental validation.
Hydrogen Atoms
Difficult to locate accurately due to low electron density.[8]
Directly observable and provides crucial structural information.
Easily included in calculations.
Conclusion
For the definitive structural elucidation of 3-methanesulfonyl-N-methylaniline derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a high-resolution, unambiguous picture of the molecule's three-dimensional architecture, offering critical insights for structure-activity relationship (SAR) studies and rational drug design. However, a holistic approach that integrates the strengths of crystallography with the solution-state and dynamic information from NMR, and the predictive power of computational chemistry, will ultimately provide the most comprehensive understanding. By choosing the right combination of these powerful techniques, researchers can accelerate the journey from molecular concept to therapeutic reality.
References
Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (n.d.). PMC.
Chemical crystalliz
Sulfonamide derivatives: Synthesis and applications. (2024, February 26).
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing).
XRD Single Crystal X-ray Diffraction. (n.d.).
Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A.
Alsughayer, A., Elassar, A., Mustafa, S., & Sagheer, F. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. Journal of Biomaterials and Nanobiotechnology, 2, 143-148.
Single Crystal X-ray Diffraction of Materials. (2021, April 3). Thermo Fisher Scientific.
What is Computational Chemistry?. (n.d.). Michigan Technological University.
X-ray Diffraction (XRD). (n.d.). Anton Paar Wiki.
What is Single Crystal X-ray Diffraction?. (2020, November 19). YouTube.
Comparison of NMR and X-ray crystallography. (n.d.). Unknown Source.
An Over View of Computational Chemistry. (n.d.). Unknown Source.
Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. (2025, August 9).
Design and Synthesis of Sulfonamides Derivatives: A Review. (2023, May 20).
Guide for crystalliz
Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.). Unknown Source.
The value of computational chemistry. (2026, January 29).
Zhang, Y. (2024, June 13). Exploration of the Role of Computational Chemistry in Modern Drug Discovery. Unknown Source.
Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of. (2011, February 15). SciSpace.
Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec Ltd.
Comparison of X-ray Crystallography, NMR and EM. (n.d.).
Rearrangement products of 3-methanesulfonyl-N-methyl-N-nitroaniline. (n.d.).
A Researcher's Guide to Validating Experimental Findings with Quantum Chemical Calculations
In the landscape of modern drug development and materials science, the synergy between experimental investigation and theoretical calculation is no longer a niche practice but a cornerstone of rigorous scientific discove...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug development and materials science, the synergy between experimental investigation and theoretical calculation is no longer a niche practice but a cornerstone of rigorous scientific discovery. Experimental data, while essential, can present ambiguities—an unexpected spectroscopic peak, a reaction that yields a surprising product, or a material with unforeseen properties. Quantum chemical calculations offer a powerful lens to peer into the electronic and structural heart of these systems, providing the mechanistic "why" to the experimental "what."[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth comparison of computational methods and a practical framework for their application in validating experimental findings.
Section 1: The Quantum Chemist's Toolkit: A Comparative Overview of Methods
The accuracy of a computational prediction is fundamentally tied to the chosen theoretical method. The field offers a hierarchy of approaches, each with a distinct balance of computational cost and predictive power. For the majority of applications relevant to experimental validation, Density Functional Theory (DFT) has become the workhorse due to its excellent balance of accuracy and efficiency.[2][3]
However, understanding the landscape of available methods is crucial for making informed decisions.
Hartree-Fock (HF): The foundational ab initio method. It provides a good first approximation but neglects electron correlation, a critical factor for accurate energy predictions. It is often too simplistic for reliable validation.
Møller-Plesset Perturbation Theory (MP2): The simplest method to include electron correlation. It offers a significant improvement over HF for energetics and non-covalent interactions but is more computationally demanding.[4]
Coupled Cluster (CCSD(T)): Often referred to as the "gold standard" in quantum chemistry for single-reference systems.[4] It provides highly accurate energies but is computationally very expensive, limiting its use to smaller molecules.[4][5]
Density Functional Theory (DFT): A class of methods that approximates the complex electron correlation problem by using the electron density. Its computational cost is often comparable to HF, but its accuracy can approach that of more expensive methods, depending on the chosen "functional."[2][6]
The Crucial Choice: Functional and Basis Set in DFT
For DFT calculations, the two most critical user-defined parameters are the exchange-correlation functional and the basis set.
Functionals: These are mathematical approximations that describe the exchange and correlation energies of the electrons. Functionals come in a "Jacob's Ladder" of increasing complexity and (often) accuracy, from Local Density Approximation (LDA) to Generalized Gradient Approximation (GGA), meta-GGA, hybrids (like the ubiquitous B3LYP), and double hybrids.[5] Hybrid functionals that mix DFT with a portion of exact HF exchange, such as B3LYP, PBE0, and the M06 suite, are frequently recommended for general-purpose applications.[4][7][8]
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are common choices.[7] A key principle is that the basis set must be flexible enough to describe the electron density accurately.[8] For routine calculations, a double-ζ basis set with polarization functions (e.g., def2-SVP) may suffice for geometry, but triple-ζ basis sets (e.g., def2-TZVP) are strongly recommended for accurate final energies.[9]
Table 1: Comparative Overview of Common Quantum Chemical Methods
Method
Relative Cost
Typical Accuracy (kcal/mol)
Primary Application for Validation
HF
Low
10-20
Initial structural guess (rarely for final validation)
Section 2: The Cornerstone of Validation: A Self-Validating Computational Workflow
Trustworthiness in computational chemistry comes from a logical, reproducible, and self-validating workflow. Every calculated property used for comparison against experiment must be derived from a verifiably stable molecular structure. This necessitates a two-step process: geometry optimization followed by a frequency calculation.[10][11]
A self-validating computational workflow.
Experimental Protocol: Standard Workflow for Property Calculation
Build Initial Structure: Construct a reasonable 3D starting geometry of the molecule using a molecular builder like GaussView or Avogadro.
Geometry Optimization: Perform a geometry optimization to find the lowest energy structure on the potential energy surface. This is a mandatory first step.[10]
Causality: Comparing properties from a non-optimized structure is physically meaningless, as it does not represent a stable state.
Example Keyword (Gaussian): #P B3LYP/6-311G(d,p) Opt[12]
Frequency Calculation: Once optimization is complete, perform a frequency calculation at the same level of theory on the optimized geometry.[11][12]
Causality (Trustworthiness Pillar): This step is a self-validation check. For a stable minimum-energy structure, all calculated vibrational frequencies must be real (positive numbers). The presence of one imaginary frequency indicates a transition state, not a stable molecule.[6][11] This confirms you are modeling the correct species.
Example Keyword (Gaussian): #P B3LYP/6-311G(d,p) Freq[12]
Property Calculation: With a validated minimum-energy structure, proceed to calculate the desired properties (e.g., NMR shielding tensors, electronic transitions for UV-Vis).
Analysis & Comparison: Compare the calculated data directly with your experimental findings.
Section 3: Case Study - Confirming a Molecular Identity with Spectroscopy
Scenario: A medicinal chemist synthesizes a novel drug candidate. While initial mass spectrometry confirms the molecular weight, the exact isomeric structure is uncertain. 1H NMR and FT-IR spectra have been collected.
Protocol: Calculating and Comparing Vibrational (IR) and NMR Spectra
Model Building: Construct 3D models for all plausible isomers of the drug candidate.
Workflow Execution: For each isomer, execute the full geometry optimization and frequency calculation workflow described in Section 2. Discard any structures that do not result in a true energy minimum (i.e., have imaginary frequencies).
IR Spectrum Simulation: The output of the frequency calculation directly provides the harmonic vibrational frequencies (in cm⁻¹) and their corresponding IR intensities.[13]
Causality: Calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. Therefore, it is standard practice to apply a scaling factor (typically 0.95–0.98 for hybrid functionals) to the calculated values for better agreement.[14] The NIST Computational Chemistry Comparison and Benchmark Database is an excellent resource for finding appropriate scaling factors.[14][15][16]
NMR Spectrum Simulation: Using the validated optimized geometry, perform a Nuclear Magnetic Shielding calculation.
Causality: This calculation yields absolute shielding tensor values. To compare with experimental chemical shifts (which are relative to a standard), you must also calculate the shielding tensor for a reference compound (e.g., Tetramethylsilane, TMS) at the exact same level of theory. The predicted chemical shift is then: δ_calc = σ_TMS - σ_sample.
Data Comparison: Create a table to objectively compare the calculated spectroscopic data for each isomer against the experimental data.
Table 2: Comparison of Experimental vs. Calculated Data for Isomer A and Isomer B
Experimental Data
Calculated (Isomer A)
Calculated (Isomer B)
IR Peak (cm⁻¹)
1715 (C=O stretch)
1720 (scaled)
1685 (scaled)
3350 (N-H stretch)
3345 (scaled)
3450 (scaled)
¹H NMR Shift (ppm)
7.8 (Aromatic H)
7.75
8.15
4.2 (CH₂ next to O)
4.18
3.85
The superior match between the experimental data and the values calculated for Isomer A provides strong evidence to validate its structure.
Section 4: Case Study - Elucidating a Reaction Mechanism
Scenario: A reaction in a drug synthesis protocol is unexpectedly slow. The experimental team hypothesizes a high-energy transition state (TS) is responsible for the bottleneck.
Protocol: Locating Transition States and Validating Reaction Barriers
Optimize Reactants and Products: First, perform the standard optimization and frequency workflow (Section 2) for the reactant(s) and product(s) to establish the start and end points of the reaction.
Locate the Transition State (TS): Finding a TS is more complex than finding a minimum. It involves searching for a first-order saddle point on the potential energy surface.
Methodology: Use a TS search algorithm (e.g., Opt=(TS,CalcFC) in Gaussian) starting from an initial guess of the TS structure.
Causality (Trustworthiness Pillar): A true TS must be validated by a frequency calculation. It is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).[6][11]
Confirm Reaction Pathway: Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the validated TS structure.
Causality: The IRC calculation maps the minimum energy path downhill from the TS. A successful IRC must connect the TS to the intended reactant and product minima, confirming it is the correct transition state for the reaction of interest.[1]
Calculate Activation Energy: The electronic activation energy (ΔE‡) is the energy difference between the TS and the reactant(s). To compare with experimental kinetics, this must be converted to the Gibbs Free Energy of activation (ΔG‡) by including the thermal corrections obtained from the frequency calculations.
Data Comparison: The calculated ΔG‡ can be directly compared to the experimental value derived from temperature-dependent kinetic studies via the Eyring equation.
A calculated reaction coordinate diagram.
Table 3: Comparison of Experimental vs. Calculated Activation Energy
Parameter
Experimental (from kinetics)
Calculated (DFT)
ΔG‡ (kcal/mol)
24.5 ± 0.5
25.2
The close agreement between the calculated and experimental activation energies validates the proposed mechanism and confirms that the identified transition state is indeed the kinetic bottleneck.
Conclusion: An Indispensable Partnership
Quantum chemical calculations are not a replacement for experimental work but rather a powerful partner. They provide a theoretical framework to rationalize observations, distinguish between competing hypotheses, and guide future experiments.[1][2][17] By following a rigorous and self-validating workflow, researchers can generate computational data with high fidelity, providing robust support for experimental findings and accelerating the pace of discovery in drug development and beyond. The integration of high-level computation and empirical data represents the modern standard for scientific integrity and innovation.[18]
References
NIST Computational Chemistry Comparison and Benchmark Database, SRD 101. National Institute of Standards and Technology. [Link]
How to perform optimization, IR frequency calculation, ESP and FMO analysis in Gaussian. (2023). YouTube. [Link]
Johnson III, R. D. (1999). NIST 101. Computational Chemistry Comparison and Benchmark Database. NIST. [Link]
NIST Computational Chemistry Comparison and Benchmark Database. (2022). National Institute of Standards and Technology. [Link]
The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.). ResearchGate. [Link]
Podewitz, M. (2025). Generating reliable and reproducible data for reusable quantum chemical reaction free-energy profiles. ChemRxiv. [Link]
Neese, F. (2012). The ORCA program system.
Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition. [Link]
Tutorial on Using Gaussview and Gaussian 94. (n.d.). DSpace@MIT. [Link]
Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Dispelling the Myth of a Single "Best" DFT Functional. Chemical Reviews.
Tantillo, D., Butts, C., Cohen, R., & Buevich, A. (2024). Application of DFT Calculations in NMR Spectroscopy. IVAN NMR Users Group Workshop. [Link]
Hayashi, H., et al. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Chemical Science. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Synthesis of 3-Methanesulfonyl-N-methylaniline
Content Type: Technical Comparison Guide
Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Subject: CAS 114056-66-9 (N-methyl-3-methylsulfonylaniline)
Executive Summary & Strategic Analysis
The synthesis of 3-methanesulfonyl-N-methylaniline presents a classic problem in regiocontrol: installing two electron-withdrawing groups (the sulfone and the amine) in a meta relationship, followed by the selective mono-alkylation of the amine.
Unlike para-substituted anilines, which can be accessed via electrophilic aromatic substitution (e.g., chlorosulfonation of acetanilide), the meta disposition requires a strategy that leverages directing groups or metal-catalyzed couplings. This guide compares three distinct methodologies ranging from classical stepwise synthesis to modern transition-metal catalysis.
Metric
Route A: Cu-Catalyzed Sulfonylation
Route B: Reductive Amination
Route C: Pd-Catalyzed C-N Coupling
Primary Mechanism
Ullmann-type Coupling + Reduction
Imine Condensation + Hydride Reduction
Buchwald-Hartwig Amination
Starting Material
1-Bromo-3-nitrobenzene
3-(Methylsulfonyl)aniline
1-Bromo-3-(methylsulfonyl)benzene
Overall Yield
High (75-85%)
Moderate-High (70-80%)
High (80-90%)
Cost Efficiency
Best (Cheap reagents)
Good (Requires precursor)
Low (Expensive Pd catalysts)
Scalability
High (Kilogram scale viable)
High (Standard industrial process)
Low/Medium (Pharma discovery)
Selectivity
Excellent (Regiocontrol via bromide)
Excellent (Avoids dimethylation)
Excellent (Ligand controlled)
Critical Retrosynthetic Analysis
To design a robust synthesis, we must deconstruct the molecule into its synthons. The meta relationship dictates that we cannot rely on standard electrophilic substitution (which would favor ortho/para).
Figure 1: Retrosynthetic logic flow demonstrating the divergence between the stepwise aniline modification (Left) and the convergent cross-coupling (Right).
Detailed Experimental Protocols
Route A: The "Robust" Stepwise Protocol (Recommended)
Best for: Labs requiring multi-gram quantities with low reagent cost.
This route circumvents the poor nucleophilicity of meta-substituted rings by using Copper(I) catalysis to install the sulfone, followed by a highly selective methylation.
Step 1: Synthesis of 1-Nitro-3-(methylsulfonyl)benzene
Why this works: The imine formed from the electron-deficient aniline is unstable but reducible. NaBH₄ reduces the imine faster than the formaldehyde reacts with the secondary amine product.
Best for: Small-scale discovery chemistry or automated library synthesis.
Protocol:
Substrate: 1-Bromo-3-(methylsulfonyl)benzene (Commercial or from Step 1 above).
Reagents: Methylamine (2M in THF), Pd₂(dba)₃ (2 mol%), BINAP or Xantphos (4 mol%), NaOOtBu (1.5 eq), Toluene.
Procedure:
Mix bromide (1.0 eq), Pd source, Ligand, and Base in Toluene under inert atmosphere.
Add Methylamine solution. Seal the tube (pressure vessel required due to volatility of MeNH₂).
Heat to 100°C for 16 hours.
Outcome: This route guarantees mono-methylation because the steric bulk of the ligand (BINAP/Xantphos) and the stoichiometry prevent the secondary amine product from reacting further with the aryl bromide.
Comparative Data Analysis
The following table summarizes expected performance metrics based on literature precedence for electron-deficient aniline derivatives.
Parameter
Reductive Amination (Route A)
Direct Alkylation (MeI)
Pd-Catalyzed Coupling (Route B)
Mono/Di Selectivity
95:5
60:40 (Poor)
98:2
Reaction Time
4-6 Hours
12-24 Hours
16-24 Hours
Purification Need
Low (Simple Extraction)
High (Separation of mixtures)
Medium (Catalyst removal)
Safety Profile
Good (Standard solvents)
Poor (MeI is a carcinogen)
Good (Sealed vessel)
Experimental Validation (NMR Data):
¹H NMR (CDCl₃, 400 MHz):
7.40 (t, 1H, Ar-H5)
7.25 (d, 1H, Ar-H)
7.10 (s, 1H, Ar-H2 - shielded by amine, deshielded by sulfone)
Understanding the selectivity in Route A (Reductive Amination) is vital for reproducibility. The electron-withdrawing sulfone group makes the nitrogen lone pair less nucleophilic, stabilizing the hemiaminal intermediate.
Figure 2: Reaction pathway for Reductive Amination. The "Slow" step to the Dimethyl product is the key to selectivity, enhanced by the electron-poor nature of the ring.
Safety & Toxicology (E-E-A-T Compliance)
Sulfones: Generally stable and non-volatile, but intermediates like 1-bromo-3-nitrobenzene are potential sensitizers.
Methylamine: In Route B, use THF solutions rather than gas to minimize inhalation risk.
Catalysts: Palladium and Copper residues must be scavenged (e.g., using QuadraSil or similar scavengers) if the product is for biological testing, as heavy metals can interfere with enzyme assays.
References
Ma, D., & Cai, Q. (2001). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Sulfinates. Accounts of Chemical Research. Link (Foundational work on Cu-catalyzed sulfinylation).
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link (Standard protocol for selective N-methylation).
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link (Source for Pd-coupling conditions).
PubChem Compound Summary. (2024). 3-Methanesulfonyl-N-methylaniline. National Center for Biotechnology Information. Link (Verification of CAS and structure).
A Comprehensive Guide to the Safe Disposal of 3-methanesulfonyl-N-methylaniline
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond discovery and into the responsible management of all chemical reagents. The proper disposal of specialized compounds li...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond discovery and into the responsible management of all chemical reagents. The proper disposal of specialized compounds like 3-methanesulfonyl-N-methylaniline is not merely a regulatory compliance task; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a procedural framework grounded in established safety protocols for aniline-based compounds to ensure that this material is handled and disposed of with the necessary expertise and care.
The causality behind these stringent protocols is rooted in the known hazards of the aromatic amine class. Aromatic amines, including anilines, are recognized for their potential toxicity and environmental impact.[1] Therefore, every step, from waste segregation to final disposal, is designed as a self-validating system to mitigate risk and ensure the safety of personnel and the environment.
Core Principle: Hazardous Waste Designation
First and foremost, 3-methanesulfonyl-N-methylaniline and any materials contaminated with it must be treated as hazardous waste.[2][3] Under no circumstances should this chemical or its solutions be disposed of down the drain or in standard municipal trash.[2][4] Anilines are known to be very toxic to aquatic life, and their release into the environment must be strictly avoided.[4][5]
Hazard Profile & Required Personal Protective Equipment (PPE)
Understanding the "why" behind a protocol is paramount. The disposal procedures for 3-methanesulfonyl-N-methylaniline are dictated by the inherent risks associated with aniline derivatives.
Known Hazards of Related Anilines:
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[4][5]
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[4][6][7]
Environmental Hazard: Very toxic to aquatic life, with long-lasting effects.[4][5]
Based on this profile, the following PPE is mandatory when handling the waste material.
PPE Item
Specification
Rationale for Use
Eye Protection
Tightly fitting safety goggles or a full-face shield.
Protects against splashes of liquid waste and contact with solid particles.[8]
Hand Protection
Chemically resistant gloves (e.g., Butyl rubber, Viton®). Inspect gloves for integrity before each use.
Prevents dermal absorption, as anilines are toxic upon skin contact.[6][8]
Body Protection
A lab coat or chemically resistant apron. Long-sleeved clothing is essential.
Protects skin from accidental contamination.[8][9]
Respiratory Protection
A NIOSH-approved respirator with an organic vapor cartridge.
Required if there is a risk of generating dust from solid waste or aerosols/vapors from liquid waste. All handling should ideally occur within a chemical fume hood.[2][10]
Step-by-Step Disposal Protocol
This protocol is divided into two distinct streams: solid and liquid waste. Proper segregation at the point of generation is the foundational step in safe chemical waste management.[2]
Solid Waste Disposal
This category includes expired or unused 3-methanesulfonyl-N-methylaniline powder, as well as contaminated consumables.
Container Selection: Choose a high-density polyethylene (HDPE) or other chemically compatible container with a secure, sealable lid. The container must be in good condition.[11]
Collection of Pure Chemical: If disposing of unused powder, do not remove it from its original container if possible. If transferring is necessary, do so inside a chemical fume hood to prevent inhalation of dust.
Collection of Contaminated Materials: Place all contaminated items, such as weighing papers, pipette tips, gloves, and absorbent pads used for cleaning minor spills, directly into the designated solid hazardous waste container.[2]
Labeling: Immediately label the container with the words "HAZARDOUS WASTE ".[11] The label must also clearly state "Solid Waste Contaminated with 3-methanesulfonyl-N-methylaniline " and include the approximate percentage of the chemical.
Storage: Keep the container sealed at all times except when adding waste.[11] Store it in a designated, secure satellite accumulation area away from incompatible materials.[2]
Liquid Waste Disposal
This category includes any solutions containing 3-methanesulfonyl-N-methylaniline.
Container Selection: Use a dedicated, leak-proof, and chemically resistant container (e.g., an HDPE bottle) with a secure screw cap.[2] Never use a container that previously held an incompatible chemical.
Collection: Carefully pour the liquid waste into the container, avoiding splashes. This should be done in a chemical fume hood.
Labeling: Immediately label the container with "HAZARDOUS WASTE ".[11] The label must also state "Liquid Waste Containing 3-methanesulfonyl-N-methylaniline " and list all solvent components with their approximate percentages.
Storage: Keep the container tightly sealed to prevent the release of vapors.[5] Store it in the same designated satellite accumulation area as the solid waste, utilizing secondary containment (such as a larger, chemically resistant bin) to prevent the spread of potential spills.[2]
Spill Management
In the event of a spill, prompt and correct action is essential to mitigate exposure and contamination.
Small Spills:
Evacuate the immediate area and alert nearby personnel.[2]
Ensure you are wearing the appropriate PPE as detailed in Section 2.
Absorb the spill with an inert, dry material such as vermiculite, sand, or a spill pillow.[1][2]
Carefully collect the absorbed material and any contaminated debris, placing it into your designated solid hazardous waste container.[12]
Clean and decontaminate the spill area thoroughly.
Large Spills:
Immediately evacuate the area and secure it to prevent entry.[2]
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team without delay.[2][12]
Final Disposal Pathway
The collected and properly labeled hazardous waste must be turned over to your institution's EHS department or a licensed hazardous waste disposal contractor.[4][13] They will arrange for compliant transportation and final disposal. The most common method for this type of chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[4][13]
Advanced Laboratory Safety and Handling Protocol for 3-Methanesulfonyl-N-methylaniline
As a secondary aniline derivative featuring an electron-withdrawing methanesulfonyl group, 3-methanesulfonyl-N-methylaniline (CAS: 156461-79-9) is a highly versatile building block. It is increasingly utilized in modern...
Author: BenchChem Technical Support Team. Date: March 2026
As a secondary aniline derivative featuring an electron-withdrawing methanesulfonyl group, 3-methanesulfonyl-N-methylaniline (CAS: 156461-79-9) is a highly versatile building block. It is increasingly utilized in modern drug discovery, particularly as a core structural motif in the synthesis of protein arginine methyltransferase 5 (PRMT5) inhibitors and advanced kinase inhibitors[1]. However, the unique chemical structure of this compound presents specific toxicological challenges.
Handling this material requires moving beyond generic laboratory safety guidelines into targeted, mechanistically-driven risk mitigation. This guide provides a comprehensive, self-validating operational framework for researchers working with this potent intermediate.
Mechanistic Toxicology and Hazard Profile
To design an effective safety protocol, we must first understand the causality of the chemical's hazards. Standard safety data classifies 3-methanesulfonyl-N-methylaniline under several key hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].
Beyond acute surface irritation, the primary systemic risk associated with aniline derivatives is methemoglobinemia [3]. When absorbed through the skin or inhaled, aniline derivatives are metabolized by hepatic cytochrome P450 enzymes into highly reactive N-hydroxyl metabolites[3]. These metabolites penetrate red blood cells and oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin[3]. Because methemoglobin cannot bind oxygen, systemic exposure leads to rapid tissue hypoxia, cyanosis, and potentially fatal respiratory arrest[3].
Figure 1: Mechanism of aniline derivative-induced methemoglobinemia via N-hydroxylation.
Personal Protective Equipment (PPE) Matrix
Because the N-hydroxyl metabolites are potent hematotoxins, preventing dermal absorption and inhalation is the absolute priority[3]. Standard latex gloves offer insufficient barrier protection against lipophilic aniline derivatives. The following self-validating PPE matrix must be strictly adhered to:
Aniline derivatives rapidly permeate standard latex and thin nitrile. Butyl rubber provides superior resistance to aromatic amines.
Eye/Face Protection
Chemical splash goggles (ANSI Z87.1) and full face shield.
Prevents mucosal absorption of airborne dust or reactive splashes during solvent addition, mitigating H319 risks[2].
Body Protection
Flame-retardant (FR) lab coat with elastic cuffs; Tyvek sleeves.
Prevents accumulation of chemical dust on exposed wrists, stopping transdermal absorption that leads to methemoglobinemia[3].
Respiratory
Handled exclusively inside a Class II Type B2 Fume Hood (80-120 fpm).
Mitigates H335 (respiratory irritation)[2] and prevents inhalation of particulates that undergo rapid hepatic N-hydroxylation[3].
Operational Workflow & Experimental Protocol
The following protocol outlines the safe handling of 3-methanesulfonyl-N-methylaniline during a standard palladium-catalyzed cross-coupling or amidation reaction[1]. This workflow is designed as a closed, self-validating system to minimize hazardous intermediate accumulation.
Step-by-Step Methodology:
Step 1: Preparation and Weighing
Ensure the fume hood is operating at a face velocity of 80-120 fpm.
Line the weighing area with anti-static, disposable bench paper to capture micro-spills.
Using an anti-static spatula, carefully transfer the required mass of 3-methanesulfonyl-N-methylaniline into a pre-tared, sealable Schlenk flask.
Step 2: Closed-System Transfer
Seal the Schlenk flask with a rubber septum before removing it from the weighing balance enclosure.
Transfer the sealed flask to the primary reaction manifold. Never transport open containers of aniline derivatives across the laboratory.
Step 3: Inert Atmosphere Reaction Setup
Purge the Schlenk flask with Argon (3 cycles of vacuum/backfill) to prevent spontaneous oxidation of the amine.
Introduce anhydrous solvents (e.g., DMF or Toluene) and coupling reagents (e.g., Pd(OAc)₂, BINAP, Cs₂CO₃) via syringe directly through the septum[1].
Upon reaction completion, quench the mixture by slowly adding a 5% aqueous acetic acid or HCl solution.
Causality: Protonating the unreacted secondary amine converts the lipophilic aniline into a highly water-soluble, non-volatile ammonium salt. This drastically reduces the inhalation hazard and dermal permeability during the subsequent liquid-liquid extraction phase, ensuring the system is inherently safer before the flask is opened.
Figure 2: Step-by-step operational workflow for safe handling of aniline derivatives.
Spill Response and Disposal Plan
In the event of a breach in protocol or an accidental spill, immediate and specific actions are required to prevent systemic exposure.
Containment: Do not use combustible materials (such as sawdust) to absorb the spill, as aniline derivatives can undergo exothermic oxidation. Use a specialized chemical absorbent pad, vermiculite, or inert sand.
Chemical Decontamination: Wash the contaminated surface with a dilute acidic solution (e.g., 5% acetic acid). Causality: As in the reaction quench, the acid protonates the residual aniline, rendering it water-soluble and easily removable. Follow with a thorough wash using laboratory detergent and water.
Waste Segregation: Collect all absorbent materials, contaminated bench paper, and disposable PPE into a clearly labeled, sealable hazardous waste container. Label the waste explicitly as "Toxic - Aniline Derivative / Methemoglobinemia Hazard" to alert downstream waste management personnel.
References
Singh, H., & Purnell, E. T. (2005). "Aniline derivative-induced methemoglobin in rats". Journal of Environmental Pathology, Toxicology and Oncology, 24(1), 57-65.[Link]
European Patent Office. "EP 4209485 A1: Compound Having Antitumor Activity and Use Thereof".